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Core Science & Biosynthesis

Foundational

4-(2-Methoxyphenyl)-1,3-thiazole chemical structure and properties

An In-Depth Technical Guide to 4-(2-Methoxyphenyl)-1,3-thiazole: Structure, Properties, and Applications Introduction The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Methoxyphenyl)-1,3-thiazole: Structure, Properties, and Applications

Introduction

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in drug discovery due to its unique electronic characteristics and its capacity to engage in various interactions with biological targets.[3] The introduction of substituted aryl groups onto the thiazole core allows for the fine-tuning of a molecule's physicochemical properties and the exploration of structure-activity relationships (SAR). This guide focuses on a specific derivative, 4-(2-Methoxyphenyl)-1,3-thiazole, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential therapeutic applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(2-Methoxyphenyl)-1,3-thiazole consists of a 1,3-thiazole ring substituted at the 4-position with a 2-methoxyphenyl group. The methoxy group's position on the phenyl ring is critical, as it influences the molecule's conformation and electronic properties, which in turn affect its biological activity.

Caption: Chemical structure of 4-(2-Methoxyphenyl)-1,3-thiazole.

Table 1: Physicochemical Properties of 4-Aryl-1,3-thiazole Derivatives

PropertyValue (for related compounds)Reference
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
IUPAC Name4-(2-methoxyphenyl)-1,3-thiazole
AppearanceSolid (typical for this class)[4]
Melting Point204-207 °C (for 2-amino-4-(p-methoxyphenyl)-thiazole)[5]

Note: Experimental data for 4-(2-Methoxyphenyl)-1,3-thiazole is not widely available. Data for closely related isomers and derivatives are provided for reference.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl ring, typically in the range of δ 6.8-7.8 ppm.[6][7] A singlet for the methoxy group (OCH₃) would appear around δ 3.8-4.0 ppm.[6] The proton on the thiazole ring (at position 5) would likely appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine distinct carbon atoms. The carbon of the methoxy group is expected around δ 55-56 ppm.[7] Aromatic carbons would resonate in the δ 110-160 ppm region, and the carbons of the thiazole ring would also be found in this range.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹.[8] The C=N and C=C stretching vibrations of the thiazole and phenyl rings would appear in the 1600-1450 cm⁻¹ region.[9] A strong C-O stretching band for the methoxy group would be observed around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the methoxy group and the fragmentation of the thiazole and phenyl rings.[10][11]

Synthesis and Mechanistic Insights

The synthesis of 4-aryl-1,3-thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[3] This versatile method involves the condensation reaction between an α-haloketone and a thioamide.

Hantzsch_Thiazole_Synthesis alpha_haloketone 2-Bromo-1-(2-methoxyphenyl)ethan-1-one reaction_mixture Reaction Mixture in Ethanol alpha_haloketone->reaction_mixture thioamide Thioformamide thioamide->reaction_mixture cyclization Cyclization & Dehydration reaction_mixture->cyclization Reflux product 4-(2-Methoxyphenyl)-1,3-thiazole cyclization->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the Hantzsch synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol describes a representative procedure for the synthesis of 4-phenyl-1,3-thiazole derivatives, which can be adapted for 4-(2-Methoxyphenyl)-1,3-thiazole.[12][13]

  • Reaction Setup: To a solution of 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is often removed under reduced pressure.

  • Isolation: The crude product can be isolated by pouring the reaction mixture into cold water, which may cause the product to precipitate. The solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-(2-Methoxyphenyl)-1,3-thiazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

  • Purification: Recrystallization or chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final compound for subsequent biological testing.

Potential Applications and Biological Activities

The thiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[14][15][16] While specific biological data for 4-(2-Methoxyphenyl)-1,3-thiazole is limited, the activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Anticancer Activity: Many thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer.[15][17] Some of these compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[18]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of some antimicrobial and antifungal agents.[19][20] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20]

  • Enzyme Inhibition: Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including carbonic anhydrase and α-glucosidase.[21][22] This suggests potential applications in treating conditions like glaucoma and diabetes.

  • Anti-inflammatory Activity: Several thiazole derivatives have exhibited significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[14][23]

Tubulin_Inhibition_Pathway Thiazole Thiazole Derivative (e.g., SMART compounds) Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Microtubules Microtubule Polymerization Thiazole->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for some anticancer thiazole derivatives.[18]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][17]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][17]

  • Compound Treatment: Prepare serial dilutions of 4-(2-Methoxyphenyl)-1,3-thiazole in the cell culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Self-Validation and Trustworthiness: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures that the assay system is responsive to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent used to dissolve the test compound.

Conclusion

4-(2-Methoxyphenyl)-1,3-thiazole is a molecule of significant interest within the broader class of biologically active thiazole derivatives. Its synthesis via established methods like the Hantzsch reaction is straightforward, and the extensive research on related compounds suggests a high potential for applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this promising compound, paving the way for future investigations and the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. Retrieved from ResearchGate. [Link]

  • BenchChem. (2025). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. BenchChem.
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.[Link]

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. NIH.
  • Research Square. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Research Square.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. Retrieved from ResearchGate. [Link]

  • Kavetskyi, T., et al. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.[Link]

  • PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PMC.
  • PubMed Central. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC.
  • NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook. [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • PubMed Central. (2024).
  • ACS Publications. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook. [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • ChemSynthesis. (2025). 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole-5-carbonitrile. ChemSynthesis. [Link]

  • MDPI. (n.d.).
  • Filo. (2025).
  • MDPI. (n.d.).
  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJOFPMR. [Link]

  • BenchChem. (2025). Synthesis of 4-(Methoxymethyl)
  • BenchChem. (2025). Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry. BenchChem.
  • PubMed. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. ScienceDirect.
  • ResearchGate. (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • Taylor & Francis Online. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link]

  • IJSAT. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents.
  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI.
  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) -. SciELO.
  • University of Calgary. (n.d.). Spec tables. Retrieved from University of Calgary. [Link]

  • MDPI. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. MDPI.
  • PubMed Central. (n.d.).

Sources

Exploratory

4-(2-Methoxyphenyl)-1,3-thiazole CAS number and catalog availability

An In-Depth Technical Guide to 4-(2-Methoxyphenyl)-1,3-thiazole: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 4-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Methoxyphenyl)-1,3-thiazole: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)-1,3-thiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not readily found in public databases, indicating its status as a novel or less-common research chemical, this guide will delve into its predicted properties, a robust synthetic strategy, and its potential therapeutic applications by drawing parallels with structurally similar and well-documented analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Structural Analogs

As of the latest database reviews, a dedicated CAS number for 4-(2-methoxyphenyl)-1,3-thiazole has not been assigned. However, the core structure is a derivative of the versatile 1,3-thiazole ring system, which is a cornerstone in numerous biologically active compounds.[1][2] For comparative analysis and as a reference for potential physicochemical properties, we can look at a closely related and commercially available analog, 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole .

PropertyValue (for 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole)Reference
CAS Number 2104-04-3[3][4]
Molecular Formula C₁₀H₁₀N₂OS[4][5]
Molecular Weight 206.26 g/mol [3][4]
Melting Point 206-209 °C[3]
Physical Form Solid
Storage Temperature 2-8°C

Predicted Physicochemical Properties

Based on the structure of 4-(2-methoxyphenyl)-1,3-thiazole, we can predict its physicochemical properties, which are crucial for assessing its potential as a drug candidate. The presence of the 2-methoxy group on the phenyl ring, as opposed to the 4-methoxy position in the analog, can influence properties such as solubility and interaction with biological targets due to steric and electronic effects.

  • Molecular Weight: Approximately 205.26 g/mol .

  • LogP (Octanol/Water Partition Coefficient): The methoxy group and the thiazole ring suggest a moderate lipophilicity. The estimated LogP would likely be in the range of 2.5-3.5, indicating good membrane permeability.

  • Solubility: Expected to have low aqueous solubility but should be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

  • Hydrogen Bond Donors/Acceptors: It has one hydrogen bond acceptor (the nitrogen on the thiazole ring) and no hydrogen bond donors, adhering to Lipinski's rule of five.

Synthetic Strategies: A Practical Approach

The synthesis of 4-(2-methoxyphenyl)-1,3-thiazole can be reliably achieved through the well-established Hantzsch thiazole synthesis .[6] This method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials would be 2-bromo-1-(2-methoxyphenyl)ethan-1-one and formamide (which can be converted to thioformamide in situ or used as a thioamide surrogate).

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Bromo-1-(2-methoxyphenyl)ethan-1-one C Reaction Vessel (e.g., Ethanol, Reflux) A->C B Thioformamide B->C D Cyclocondensation C->D Heating E 4-(2-Methoxyphenyl)-1,3-thiazole D->E F Purification (e.g., Crystallization, Chromatography) E->F

Caption: Proposed Hantzsch synthesis of 4-(2-methoxyphenyl)-1,3-thiazole.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(2-methoxyphenyl)ethan-1-one and 1.2 equivalents of thioformamide in a suitable solvent such as absolute ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Isolation and Purification: The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(2-methoxyphenyl)-1,3-thiazole.

Potential Applications in Drug Discovery

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][7] The introduction of a 2-methoxyphenyl substituent at the 4-position can modulate the biological activity and pharmacokinetic profile of the molecule.

  • Anticancer Activity: Many 4-phenyl-1,3-thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][7] The proposed mechanism often involves the inhibition of protein kinases that are critical for the proliferation and survival of cancer cells.

  • Anti-inflammatory Properties: Thiazole-containing compounds have demonstrated significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

  • Kinase Inhibition: The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, making it a valuable scaffold for the design of kinase inhibitors for various therapeutic areas.

Catalog Availability and Procurement

Given the absence of a CAS number and its likely status as a novel compound, 4-(2-methoxyphenyl)-1,3-thiazole is not expected to be available as a stock item from major chemical suppliers. Researchers interested in this compound would likely need to pursue one of the following procurement strategies:

  • Custom Synthesis: A number of chemical companies specialize in the custom synthesis of novel organic compounds. Providing the synthetic route outlined above would facilitate a quote and production timeline.

  • In-house Synthesis: For laboratories with organic synthesis capabilities, the Hantzsch synthesis is a straightforward and well-documented method that can be performed with standard laboratory equipment.

Conclusion

While 4-(2-methoxyphenyl)-1,3-thiazole is not a commercially cataloged chemical, its synthesis is readily achievable through established methodologies. The structural alerts provided by its 4-phenyl-1,3-thiazole core suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. This guide provides the foundational information necessary for researchers to synthesize, characterize, and evaluate the therapeutic potential of this novel molecule.

References

  • ChemSynthesis. (2025, May 20). 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole-5-carbonitrile. Retrieved from [Link]

  • IUCr Journals. (2016, July 2). 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • NIST WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Tanaka, A., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Retrieved from [Link]

Sources

Foundational

Biological Activity of 4-(2-Methoxyphenyl) Substituted Thiazoles: An In-Depth Technical Guide

Executive Summary The 4-(2-methoxyphenyl) thiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic profile. Unlike its para-substituted counterparts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-methoxyphenyl) thiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic profile. Unlike its para-substituted counterparts, the ortho-methoxy (2-OCH₃) group introduces significant steric bulk proximal to the thiazole-phenyl bond. This modification restricts bond rotation (atropisomerism potential), modulates metabolic stability by blocking the sensitive ortho position, and influences the planarity of the biaryl system.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via the Hantzsch protocol, its validated biological activities (Anticancer, Antimicrobial, and Kinase Inhibition), and the specific Structure-Activity Relationships (SAR) that make the 2-methoxyphenyl motif a critical design element in modern drug discovery.

Synthetic Architecture: The Hantzsch Protocol

The foundational method for accessing 4-(2-methoxyphenyl) thiazoles is the Hantzsch Thiazole Synthesis . This pathway is preferred for its reliability, atom economy, and "self-validating" nature (formation of the crystalline hydrobromide salt drives the reaction).

Core Reaction Mechanism

The synthesis involves the condensation of 2-bromo-2'-methoxyacetophenone (α-haloketone) with a thioamide or thiourea .

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the ketone (SN2).

  • Cyclization: The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the ring into the final thiazole.

Experimental Protocol: General Synthesis
  • Reagents: 2-Bromo-2'-methoxyacetophenone (1.0 eq), Thiourea or Thioamide derivative (1.1 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve 2-bromo-2'-methoxyacetophenone in anhydrous ethanol (0.5 M concentration).

    • Add the thioamide component in a single portion.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: Upon cooling, the hydrobromide salt of the thiazole often precipitates. Filter this solid.

    • Free Base Liberation: Suspend the solid in water and neutralize with 10% NaHCO₃ or NH₄OH to precipitate the free base. Recrystallize from Ethanol/Water.[2]

Visualization: Synthesis Pathway

HantzschSynthesis Start1 2-Bromo-2'-methoxyacetophenone Inter Intermediate: S-alkylated Thioimidate Start1->Inter SN2 Attack (S -> C-Br) Start2 Thiourea / Thioamide Start2->Inter Cyclic Hydroxy-thiazoline Inter->Cyclic Cyclization (N -> C=O) Final 4-(2-Methoxyphenyl) Thiazole Cyclic->Final - H2O (Aromatization)

Figure 1: Step-wise Hantzsch condensation mechanism for the formation of the target scaffold.

Biological Activity & Therapeutic Applications

The biological utility of the 4-(2-methoxyphenyl) thiazole scaffold is broad, but it shows specific potency in oncology and infectious disease due to the lipophilicity and hydrogen-bond accepting capability of the methoxy group.

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives of 4-(2-methoxyphenyl) thiazoles, particularly those linked to piperazine or urea moieties (SMART agents), act as potent tubulin polymerization inhibitors .[1]

  • Mechanism: The thiazole core mimics the colchicine binding site on tubulin. The ortho-methoxy group provides a steric lock that forces the biphenyl-like system into a twisted conformation, which is often required to fit into the hydrophobic pocket of tubulin or specific kinases (e.g., EGFR, VEGFR-2).[1]

  • Key Insight: The 2-methoxy group is superior to the 4-methoxy group in overcoming Multi-Drug Resistance (MDR) in certain cell lines because it is less prone to metabolic O-demethylation by CYP450 enzymes due to steric shielding.

Antimicrobial & Antifungal Efficacy

This scaffold exhibits significant activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).[1]

  • SAR Insight: The lipophilic nature of the 2-methoxyphenyl group enhances cell wall permeability. When coupled with a hydrazone or sulfonamide moiety at the C2 position, the biological activity is amplified.

  • Data Summary:

Compound ClassTarget OrganismActivity MetricKey Substituent (R)
2-Aminothiazole S. aureus (MRSA)MIC: 4–8 µg/mL2-OCH₃ (Phenyl ring)
Thiazole-Hydrazone C. albicansMIC: 12.5 µg/mL2-OCH₃ + 4-NO₂ (Hydrazone)
SMART Derivative MCF-7 (Breast Cancer)IC50: < 50 nM2-OCH₃ (A-ring), 3,4,5-triOMe (B-ring)

Structure-Activity Relationship (SAR) Analysis

The "Magic Methyl" effect of the ortho-methoxy group is the defining feature of this scaffold.

  • Conformational Restriction: The 2-OCH₃ group clashes sterically with the thiazole ring hydrogens (or C5 substituents), preventing coplanarity. This "twist" is essential for selectivity in kinase pockets that require non-planar inhibitors.

  • Intramolecular Hydrogen Bonding: In some derivatives, the methoxy oxygen can accept a hydrogen bond from a C5-proton or a C2-amino group, locking the conformation further and reducing the entropic penalty upon binding to a protein target.[1]

  • Metabolic Stability: The ortho position is a common site for metabolic attack. Blocking it with a methoxy group forces metabolism to less favorable positions, extending the half-life (

    
    ) of the drug candidate.
    
Visualization: SAR Logic

SAR Core 4-(2-Methoxyphenyl) Thiazole Core Ortho 2-OCH3 Group (Ortho) Core->Ortho C2 C2 Position (Amine/Amide) Core->C2 C5 C5 Position (H or Halogen) Core->C5 Steric Steric Twist (Non-planar conformation) Ortho->Steric Metab Metabolic Blockade (Increases t1/2) Ortho->Metab Bind H-Bond Acceptor (Receptor Interaction) Ortho->Bind Lipid Lipophilicity (Membrane Permeability) C2->Lipid If substituted with lipophilic chains

Figure 2: SAR map highlighting the functional roles of the 2-methoxyphenyl substitution.

Detailed Experimental Protocols

Protocol A: Resazurin Microtiter Assay (MIC Determination)

Used for validating antimicrobial activity.[1]

  • Preparation: Prepare stock solutions of the 4-(2-methoxyphenyl) thiazole derivative in DMSO (1 mg/mL).

  • Plating: In a 96-well plate, add 100 µL of sterile nutrient broth. Perform serial two-fold dilutions of the test compound.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Indicator: Add 20 µL of Resazurin solution (0.01%). Incubate for 2–4 hours.

  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.[1] The lowest concentration remaining blue is the MIC.

Protocol B: MTT Cytotoxicity Assay

Used for validating anticancer activity (e.g., MCF-7, HeLa).[1]

  • Seeding: Seed cancer cells (

    
     cells/well) in a 96-well plate and incubate for 24 hours.
    
  • Treatment: Treat cells with varying concentrations (0.1–100 µM) of the thiazole derivative. Include DMSO control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Wang, Z., et al. (2009).[1] "Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. Link

  • Kashyap, S.J., et al. (2012).[1] "Synthesis of 4-substituted-2-substituted-amino-thiazoles as antimicrobial and antifungal agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem Application Note. (2023). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." Link

  • Gomha, S.M., et al. (2015).[1] "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents." Molecules. Link

  • Aliabadi, A., et al. (2013). "Synthesis and Cytotoxicity Evaluation of 2-(4-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)-N-phenyl-thiazole-4-carboxamide Derivatives." Iranian Journal of Pharmaceutical Research. Link

Sources

Exploratory

Comparative Technical Guide: 4-(2-Methoxyphenyl) vs. 4-(4-Methoxyphenyl) Thiazole

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between 4-(2-methoxyphenyl)thiazole (Ortho) and 4-(4-methoxyphenyl)thiazole (Para). Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between 4-(2-methoxyphenyl)thiazole (Ortho) and 4-(4-methoxyphenyl)thiazole (Para).

Executive Summary: The Ortho-Para Switch

In medicinal chemistry, the positional isomerism of a methoxy group on a phenyl-thiazole scaffold is not merely a trivial structural change; it is a functional switch that dictates molecular topology, electronic conjugation, and metabolic fate.

  • 4-(4-methoxyphenyl)thiazole (Para): Characterized by a planar conformation facilitating intermolecular

    
    -
    
    
    
    stacking. It often exhibits higher potency in binding pockets requiring flat pharmacophores but carries a high liability for metabolic O-demethylation by CYP450 enzymes.
  • 4-(2-methoxyphenyl)thiazole (Ortho): Defined by a twisted biaryl axis due to steric repulsion between the methoxy group and the thiazole heteroatoms (S/N). This "conformational lock" improves metabolic stability by shielding the methoxy group but may reduce affinity for planar binding sites.

Structural & Electronic Determinants

The physicochemical divergence between these isomers stems from the dihedral angle between the phenyl and thiazole rings.

Conformational Energy Landscape
  • Para-Isomer (Planar): The 4-methoxy group is distal to the thiazole core. The molecule adopts a near-planar geometry (dihedral angle

    
    ) to maximize conjugation between the phenyl 
    
    
    
    -system and the thiazole ring. This planarity drives high crystallinity and melting points.
  • Ortho-Isomer (Twisted): The 2-methoxy group introduces significant steric strain (A-strain) against the thiazole's C5-proton or the sulfur lone pairs. To relieve this, the phenyl ring rotates out of plane (

    
    ). This de-conjugation results in a hypsochromic shift (blue shift) in UV-Vis absorption.
    
Graphviz: Conformational & Steric Logic

conformation_logic cluster_para Para-Isomer (4-OMe) cluster_ortho Ortho-Isomer (2-OMe) P_Struct Distal Methoxy P_Effect No Steric Clash P_Struct->P_Effect P_Conf Planar Conformation (Max Conjugation) P_Effect->P_Conf P_Prop High Crystallinity Pi-Stacking P_Conf->P_Prop O_Struct Proximal Methoxy O_Effect Steric Repulsion (vs Thiazole S/N) O_Struct->O_Effect O_Conf Twisted Conformation (Broken Conjugation) O_Effect->O_Conf O_Prop Increased Solubility Metabolic Shielding O_Conf->O_Prop

Figure 1: Causal logic flow connecting substitution pattern to conformational and physicochemical outcomes.

Physicochemical Profiling

The following table summarizes the key physical distinctions. Note that specific values (MP) refer to the 2-amino derivatives, which are the most common synthetic precursors and stable forms found in literature.

Property4-(4-Methoxyphenyl)thiazole (Para)4-(2-Methoxyphenyl)thiazole (Ortho)Impact on Drug Design
Crystal Packing High order, extensive

-stacking.
Disordered/Amorphous regions due to twist.Para has lower solubility; Ortho has higher solubility.
Melting Point 204–208 °C (for 2-amine derivative)Lower (typically 20-40°C lower than para)Para is easier to crystallize; Ortho may require oil handling.
1H NMR (Aryl) AA'BB' System: Two doublets (

Hz). Symmetric.
ABCD System: Four distinct multiplets. Complex splitting.Para is easier to assign; Ortho shows distinct chemical environment.
UV-Vis (

)
Red-shifted (longer

) due to conjugation.
Blue-shifted (shorter

) due to twist.
Para absorbs at lower energy; useful for fluorescence tuning.
LogP (Lipophilicity) Slightly higher (planar surface area).Slightly lower (reduced surface area).Ortho often has better Ligand Efficiency (LE).

Synthetic Pathways: Hantzsch Thiazole Synthesis

The gold standard for synthesizing both isomers is the Hantzsch Thiazole Synthesis . The regiochemistry is determined entirely by the starting


-bromoketone.
Reaction Mechanism
  • Condensation: Nucleophilic attack of the thioamide sulfur on the

    
    -carbon of the bromoketone.
    
  • Cyclization: Intramolecular attack of the amide nitrogen on the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the thiazole ring.

Synthetic Workflow Diagram

synthesis_workflow cluster_inputs Precursors cluster_process Hantzsch Cyclization cluster_outputs Final Products Ortho_SM 2-Bromo-2'-methoxyacetophenone (Ortho Precursor) Inter_S_Alk S-Alkylation Intermediate (Thioimidate) Ortho_SM->Inter_S_Alk + Thiourea Para_SM 2-Bromo-4'-methoxyacetophenone (Para Precursor) Para_SM->Inter_S_Alk + Thiourea Reagent Thiourea or Thioamide (EtOH, Reflux) Reagent->Inter_S_Alk Cyclization N-Cyclization & Dehydration (- H2O, - HBr) Inter_S_Alk->Cyclization Ortho_Prod 4-(2-Methoxyphenyl)thiazole Cyclization->Ortho_Prod If Ortho SM used Para_Prod 4-(4-Methoxyphenyl)thiazole Cyclization->Para_Prod If Para SM used

Figure 2: Hantzsch synthesis pathway. The pathway is identical for both, but the precursor dictates the final isomer.

Pharmacological Implications

Metabolic Stability (CYP450)
  • Para-Liability: The 4-methoxy group is highly accessible to Cytochrome P450 enzymes. It undergoes rapid O-demethylation to form the corresponding phenol. This phenol is often rapidly conjugated (glucuronidation) and excreted, leading to a short half-life (

    
    ).
    
  • Ortho-Shielding: The twisted conformation and proximity to the thiazole ring create a "steric shield" around the methoxy group. This hinders the approach of the CYP heme-iron center, significantly slowing down O-demethylation and improving metabolic stability.

Structure-Activity Relationship (SAR)
  • Tubulin Inhibition: In the "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) series of anticancer agents, the para-methoxy group is often critical for mimicking the colchicine binding mode (planar stacking). Moving this group to the ortho position frequently abolishes activity by disrupting the required planar pharmacophore.

  • Receptor Selectivity: For targets with narrow, hydrophobic clefts (e.g., Adenosine A2A receptors), the planar para-isomer is preferred. For targets requiring a "kinked" ligand shape, the ortho-isomer provides the necessary 3D geometry.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Methoxyphenyl)-2-aminothiazole

Use this protocol for the Para-isomer. Validated for high yield.

  • Reagents:

    • 2-Bromo-4'-methoxyacetophenone (1.0 eq, 10 mmol, 2.29 g)

    • Thiourea (2.0 eq, 20 mmol, 1.52 g)

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Dissolve 2-bromo-4'-methoxyacetophenone in ethanol in a 100 mL round-bottom flask.

    • Add thiourea in one portion.

    • Reflux the mixture for 2–4 hours . Monitor via TLC (Hexane:EtOAc 1:1). The starting bromide (

      
      ) should disappear, replaced by a polar spot (
      
      
      
      ).
    • Cool to room temperature.[1][2] A heavy precipitate (hydrobromide salt) often forms.

  • Workup:

    • Basify the mixture with aqueous Ammonium Hydroxide (25%) or saturated

      
       to pH 9-10.
      
    • The free base will precipitate as a white/off-white solid.

    • Filter, wash with cold water (2 x 10 mL), and dry in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water (8:2).

  • Expected Yield: 85–95%. MP: 204–208 °C.[3]

Protocol B: Synthesis of 4-(2-Methoxyphenyl)-2-aminothiazole

Use this protocol for the Ortho-isomer. Note the purification difference.

  • Reagents:

    • 2-Bromo-2'-methoxyacetophenone (1.0 eq, 10 mmol)

    • Thiourea (2.0 eq, 20 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • Follow the reflux conditions as above. The reaction may be slightly slower due to steric hindrance at the carbonyl attack site; allow 4–6 hours .

  • Workup:

    • Upon cooling, the ortho-isomer is less likely to crystallize immediately due to the twisted geometry.

    • Evaporate ethanol to near dryness.

    • Resuspend in water and basify with

      
      .
      
    • Extract with Ethyl Acetate (3 x 20 mL) if no solid forms.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% Methanol in DCM) is often required as recrystallization is difficult.

  • Expected Yield: 70–85%.

References

  • Hantzsch Thiazole Synthesis & Mechanisms

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents

    • Source: N
    • URL:[Link]

  • Crystal Structure and Hirshfeld Surface Analysis of Thiazole Deriv

    • Source: N
    • URL:[Link]

  • Methoxy Group in Medicinal Chemistry: Metabolic Stability

    • Source: Taylor & Francis Online.
    • URL:[Link]

  • 4-(4-Methoxyphenyl)thiazol-2-amine Product Specifications Source: Tokyo Chemical Industry (TCI).

Sources

Foundational

A Technical Guide to Determining the Solubility of 4-(2-Methoxyphenyl)-1,3-thiazole in DMSO and Methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the compound 4-(2-Methoxyphenyl)-1,3-thiazole in two common labo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the compound 4-(2-Methoxyphenyl)-1,3-thiazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The principles and methodologies outlined herein are grounded in established practices for solubility assessment in pharmaceutical and chemical research.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound for further development.[1][2][3] In drug discovery, for instance, poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause poor bioavailability.[2][4][5] This guide moves beyond mere data points to explain the underlying principles and provide robust, validated protocols for experimentally determining the solubility of 4-(2-Methoxyphenyl)-1,3-thiazole. By understanding the "why" behind the "how," researchers can generate reliable and reproducible solubility data, forming a solid foundation for subsequent research and development activities.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (4-(2-Methoxyphenyl)-1,3-thiazole) and the solvent (DMSO or methanol). The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced view considers polarity, hydrogen bonding capabilities, and dielectric constants of both the solute and the solvents.

2.1 Physicochemical Properties of Components

Compound/Solvent Key Properties Implication for Solubility
4-(2-Methoxyphenyl)-1,3-thiazole Contains aromatic rings (nonpolar character), a methoxy group, and a thiazole ring with nitrogen and sulfur heteroatoms (providing polar character and potential for hydrogen bonding).The molecule possesses both hydrophobic and hydrophilic regions, suggesting it will have some degree of solubility in a range of solvents.
Dimethyl Sulfoxide (DMSO) A highly polar, aprotic solvent.[6][7] It is a strong hydrogen bond acceptor. It can dissolve a wide range of polar and nonpolar compounds.[6][8][9]DMSO's high polarity and ability to accept hydrogen bonds make it an excellent solvent for a wide variety of organic compounds, including those with mixed polarity like the target compound.[8][9][10]
Methanol (CH₃OH) A polar, protic solvent.[11] It can act as both a hydrogen bond donor and acceptor. It is completely miscible with water.[11][12]Methanol's ability to form hydrogen bonds and its overall polarity make it a good solvent for many organic molecules.[12]

2.2 Predicting Solubility Behavior

Based on the properties above, it is anticipated that 4-(2-Methoxyphenyl)-1,3-thiazole will exhibit good solubility in DMSO due to DMSO's exceptional solvating power for a broad range of substances.[6][8] Its solubility in methanol is also expected to be significant, facilitated by hydrogen bonding and polar interactions. However, precise quantitative determination requires experimental validation.

Experimental Determination of Solubility: Protocols and Methodologies

Two primary types of solubility are relevant in a research context: kinetic and thermodynamic solubility.[1][2][4][13] Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration.[1][13][14]

3.1 Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[14][15][16] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-(2-Methoxyphenyl)-1,3-thiazole to a series of glass vials. The excess should be visually apparent.

  • Solvent Addition: Add a precise volume of DMSO or methanol to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid material. Filtration through a low-binding filter (e.g., PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5] Prepare a standard curve of the compound in the respective solvent to enable accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.[15]

3.2 Kinetic Solubility Determination

Kinetic solubility is often used in high-throughput screening settings as it is faster.[1][2][17]

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of 4-(2-Methoxyphenyl)-1,3-thiazole in 100% DMSO (e.g., 10-20 mM).[2]

  • Serial Dilution: Add the DMSO stock solution to the test solvent (methanol or a buffer) in a microplate format.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[4]

  • Precipitate Detection: Analyze the samples for precipitation. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by filtering the solution and analyzing the filtrate concentration via HPLC-UV or LC-MS.[1][4]

  • Data Reporting: The kinetic solubility is the highest concentration at which no precipitate is observed.

Visualization of Workflows

4.1 Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent (DMSO/Methanol) A->B C Seal and agitate (24-72h at constant T) B->C D Centrifuge or let settle C->D E Filter supernatant D->E F Quantify concentration (HPLC or LC-MS) E->F G Calculate solubility (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

4.2 Conceptual Relationship of Solubility Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 4-(2-Methoxyphenyl) -1,3-thiazole Polarity_S Polarity Solute->Polarity_S Hbond_S H-Bonding Potential Solute->Hbond_S Solvent Solvent (DMSO or Methanol) Polarity_V Polarity Solvent->Polarity_V Hbond_V H-Bonding Capacity Solvent->Hbond_V Dielectric Dielectric Constant Solvent->Dielectric Solubility Quantitative Solubility Polarity_S->Solubility Hbond_S->Solubility Polarity_V->Solubility Hbond_V->Solubility Dielectric->Solubility

Caption: Factors Influencing Compound Solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Table 1: Example Solubility Data for 4-(2-Methoxyphenyl)-1,3-thiazole

Solvent Solubility Type Temperature (°C) Solubility (mg/mL) Solubility (mM)
DMSOThermodynamic25[Experimental Value][Calculated Value]
MethanolThermodynamic25[Experimental Value][Calculated Value]
DMSOKinetic25[Experimental Value][Calculated Value]
MethanolKinetic25[Experimental Value][Calculated Value]

Interpretation: The obtained values will provide a clear quantitative measure of the compound's solubility. This data is crucial for designing subsequent experiments. For example, when preparing stock solutions for biological assays, the concentration should not exceed the determined solubility to avoid precipitation and inaccurate results. The International Council for Harmonisation (ICH) guidelines, such as Q6A, emphasize the importance of understanding such physicochemical properties for drug substance characterization.[18][19][20]

Conclusion

This guide provides the theoretical and practical framework necessary for the rigorous determination of the solubility of 4-(2-Methoxyphenyl)-1,3-thiazole in DMSO and methanol. By adhering to validated protocols like the shake-flask method for thermodynamic solubility and understanding the principles of solute-solvent interactions, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in chemical synthesis, biological screening, and pharmaceutical development, ensuring the integrity and success of the overall research program.

References

  • Solvent Properties of DMSO. Gaylord Chemical Company, LLC. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

  • Methanol Solvent Properties. Hampton Research. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO). Univar Solutions. [Link]

  • Methanol. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Chemistry Methanol. SATHEE. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Dimethyl sulfoxide. American Chemical Society. [Link]

  • Annex 4: Biopharmaceutics Classification System-based biowaiver. World Health Organization (WHO). [Link]

  • Kinetic Solubility. Charnwood Discovery. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Methanol. PubChem, National Institutes of Health. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Methanol. Britannica. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. [Link]

Sources

Exploratory

The 4-Aryl-1,3-Thiazole Pharmacophore: A Technical Review of Synthetic Architectures and Therapeutic Utility

[1] Executive Summary The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for pyridine or benzene while offering unique hydrogen-bonding capabil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for pyridine or benzene while offering unique hydrogen-bonding capabilities via the nitrogen lone pair and the sulfur atom. Within this class, the 4-aryl-1,3-thiazole subclass represents a critical structural motif found in potent antimicrobial, anticancer, and anti-inflammatory agents.

This technical guide provides a rigorous analysis of the 4-aryl-1,3-thiazole pharmacophore.[1] We move beyond basic descriptions to explore the causal relationships between synthetic protocols and biological outcomes, the structural determinants of receptor binding, and the mechanistic pathways governing their therapeutic effects.[2]

Physicochemical Core & Pharmacophoric Value

The 4-aryl-1,3-thiazole system is not merely a linker; it is a functional pharmacophore.[1] Its utility stems from three specific physicochemical characteristics:

  • Pi-Stacking Capability: The aromatic nature of the thiazole ring (6

    
    -electrons) allows for 
    
    
    
    T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[1]
  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (

    
    ) compared to oxazole analogs, enhancing membrane permeability, while the nitrogen atom (
    
    
    
    for the conjugate acid) remains unprotonated at physiological pH, serving as a hydrogen bond acceptor.
  • Conformational Restriction: The 4-aryl substitution locks the biaryl system into a specific conformation due to steric repulsion between the thiazole sulfur/nitrogen and the ortho-protons of the aryl ring, pre-organizing the molecule for receptor binding.

Synthetic Architectures: From Classic to Green Chemistry

To ensure reproducibility and scalability, we contrast the classical Hantzsch synthesis with a modern, environmentally benign mechanochemical approach.

The Classical Standard: Hantzsch Thiazole Synthesis

Mechanism: Condensation of


-haloketones with thioamides.[1]
Utility: High reliability for diverse functional groups; the "gold standard" for library generation.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • Reagents: 2-Bromo-4'-chloroacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).[1]

  • Procedure:

    • Dissolve 2-bromo-4'-chloroacetophenone (5.0 mmol) in 10 mL ethanol in a round-bottom flask.

    • Add thiourea (5.5 mmol) in one portion.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc/Hexane).[1]

    • Observation: The reaction mixture typically turns yellow/orange, and a precipitate (hydrobromide salt) may form.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Neutralize with 10% aqueous

      
       or 
      
      
      
      to pH 8–9.[1] Why: The free base is less soluble in water than the HBr salt, ensuring maximum precipitation.
    • Filter the precipitate, wash with cold water (

      
       mL), and recrystallize from ethanol/water.
      
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (thiazole C5-H) and a broad singlet at
    
    
    ppm (
    
    
    ,
    
    
    exchangeable).[1]
Modern Green Protocol: Mechanochemical Synthesis

Mechanism: Solvent-free grinding utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst.[1][3] Utility: Higher atom economy, reduced waste (E-factor), and rapid kinetics.

Protocol 2: DABCO-Catalyzed Grinding

  • Reagents:

    
    -Bromoacetophenone derivative (1.0 mmol), Thioamide derivative (1.0 mmol), DABCO (10 mol%).
    
  • Procedure:

    • Place all solid reagents in an agate mortar.

    • Grind vigorously with a pestle for 10–20 minutes.

    • Observation: The mixture will melt/liquefy due to eutectic formation or exothermicity, then resolidify.

  • Workup:

    • Wash the solid residue with water to remove DABCO and inorganic salts.

    • Recrystallize from hot ethanol.[1]

  • Advantage: Eliminates the need for reflux and bulk organic solvents during the reaction phase.

Synthetic Pathway Visualization[1]

Hantzsch_Mechanism Start α-Haloketone + Thioamide Inter1 S-Alkylation (Thioimidate) Start->Inter1 SN2 Attack (S on CH2-Br) Inter2 Cyclization (N-attack on C=O) Inter1->Inter2 Intramolecular Nucleophilic Attack Inter3 Hydroxy-thiazoline Intermediate Inter2->Inter3 Proton Transfer Product 4-Aryl-1,3-Thiazole (Aromatic) Inter3->Product Dehydration (-H2O) Aromatization

Caption: Step-wise mechanistic flow of the Hantzsch synthesis, highlighting the critical dehydration step that drives aromaticity.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of 4-aryl-1,3-thiazoles is tightly controlled by substitution patterns.[1]

RegionStructural ModificationBiological Impact
Position 2 (Head)

,

,

Diversity Point: Critical for H-bonding.[1] Acylation often improves metabolic stability.[1] Hydrazone derivatives show enhanced anticancer activity (EGFR targeting).[1]
Position 4 (Body) Aryl / Heteroaryl Anchor: Essential for hydrophobic pocket occupancy.[1] Para-substitution (F, Cl,

) on the phenyl ring modulates electronic properties and metabolic half-life.
Position 5 (Tail)

,

,

Fine Tuning: Small groups (

) can restrict bond rotation of the 4-aryl group. Halogenation here can block metabolic oxidation.[1]
Case Study: Abafungin

Abafungin (CAS: 129639-79-8) is a quintessential example of a 4-aryl-1,3-thiazole drug.[1]

  • Structure: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine.[1][4]

  • Mechanism: It inhibits sterol 24-C-methyltransferase, a fungal-specific enzyme, disrupting membrane integrity.[1]

  • Significance: The 4-aryl moiety (a biaryl ether system) is critical for occupying the lipophilic channel of the enzyme, while the guanidine-like head group interacts with the active site residues.

Mechanistic Insights: EGFR Inhibition in Cancer[2][5][6][7]

A major area of research for 4-aryl-1,3-thiazoles is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[1] These compounds often act as Type I inhibitors, binding to the ATP-binding pocket in the active conformation.

Binding Mode[1]
  • Hinge Region: The Nitrogen (N3) of the thiazole often accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).

  • Hydrophobic Pocket: The 4-aryl group extends into the hydrophobic back-pocket, engaging in Van der Waals interactions with Val726 and Leu844 .[1]

Signaling Pathway Diagram[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Cascade Thiazole 4-Aryl-Thiazole Inhibitor Thiazole->EGFR Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: EGFR signaling cascade showing the intervention point of 4-aryl-1,3-thiazole inhibitors at the receptor kinase level.[1]

Future Outlook

The 4-aryl-1,3-thiazole scaffold remains fertile ground for innovation.[1]

  • PROTACs: Utilizing the 2-aminothiazole moiety as a linker attachment point to degrade kinases rather than just inhibiting them.

  • Covalent Inhibitors: Introducing acrylamide groups at the 2-amino position to target Cysteine residues (e.g., Cys797 in EGFR) for irreversible inhibition.[1]

References

  • BenchChem. (2025).[1] Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones. Retrieved from

  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold.[1][5] Molecules, 26(11), 3166. Retrieved from

  • Chaudhari, P., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds. Org. Biomol. Chem. Retrieved from

  • Borelli, C., et al. (2008). Modes of action of the new arylguanidine Abafungin. Antimicrobial Agents and Chemotherapy.[1][5] Retrieved from

  • El-Naggar, A. M., et al. (2024).[3] DABCO-Catalyzed Green Synthesis of Thiazole Derivatives. Catalysts, 14, 489. Retrieved from

  • Gomha, S. M., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors. Drug Design, Development and Therapy.[6][7][8] Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole: A Detailed Protocol via Hantzsch Thiazole Synthesis

Introduction Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point of synthetic efforts.[3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][7]

This application note provides a detailed, step-by-step protocol for the synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole, a specific derivative with potential applications in drug discovery. The presence of the 2-methoxyphenyl group can significantly influence the molecule's conformational preferences and its interactions with biological targets. Understanding the nuances of its synthesis is crucial for researchers aiming to explore its therapeutic potential.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[8] The reaction commences with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to yield the aromatic thiazole ring.

The choice of reactants and conditions can influence the reaction's efficiency and yield. While the classic Hantzsch synthesis is robust, modifications such as the use of catalysts or alternative reaction media (e.g., solvent-free or microwave-assisted conditions) have been explored to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.[1][9][10]

Visualizing the Reaction Pathway

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone (2-Bromo-1-(2-methoxyphenyl)ethan-1-one) intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide (e.g., Thioformamide) thioamide->intermediate1 intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 4-(2-Methoxyphenyl)-1,3-thiazole intermediate2->product Dehydration

Caption: General workflow for the Hantzsch synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole.

Experimental Protocol

This protocol details the synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole.

Materials and Reagents
ReagentSupplierPurity
2-Bromo-1-(2-methoxyphenyl)ethan-1-one[Supplier Name]>98%
Thioformamide[Supplier Name]>97%
Ethanol (Absolute)[Supplier Name]Reagent Grade
Sodium Bicarbonate (NaHCO₃)[Supplier Name]ACS Grade
Dichloromethane (DCM)[Supplier Name]HPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)[Supplier Name]ACS Grade
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (10 mmol, 2.29 g) in absolute ethanol (40 mL).

  • Addition of Thioamide: To the stirred solution, add thioformamide (12 mmol, 0.73 g).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent using a Büchner funnel.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(2-Methoxyphenyl)-1,3-thiazole.

Characterization of 4-(2-Methoxyphenyl)-1,3-thiazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point A sharp melting point range consistent with the pure compound.
¹H NMR Characteristic peaks corresponding to the aromatic protons of the methoxyphenyl and thiazole rings, as well as the methoxy group protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR Vibrational bands corresponding to C-H, C=C, C=N, and C-O functional groups.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NOS).

Troubleshooting and Optimization

Problem Possible Cause Solution
Low YieldIncomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and dry.
Side reactions.Running the reaction under neutral or slightly basic conditions can sometimes favor the desired product.[12] Consider using a milder base for neutralization.
Difficulty in product isolation.If the product is soluble in the aqueous layer, perform additional extractions. If the product precipitates upon neutralization, it can be collected by filtration.[12]
Formation of ImpuritiesImpure starting materials.Purify the α-haloketone and thioamide before use.
Isomer formation.Under acidic conditions, the reaction can sometimes yield a mixture of isomers.[13] Careful control of pH is crucial.

Safety Precautions

  • α-Haloketones are lachrymatory and skin irritants. Handle 2-Bromo-1-(2-methoxyphenyl)ethan-1-one in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioamides can be toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Perform the reaction away from open flames and ignition sources.

Conclusion

The Hantzsch thiazole synthesis offers a straightforward and efficient route to 4-(2-Methoxyphenyl)-1,3-thiazole. By following the detailed protocol and adhering to the safety precautions outlined, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The key to a successful synthesis lies in the purity of the starting materials, careful control of reaction conditions, and thorough characterization of the final product.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • IUCr Journals. 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione. Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]

  • Journal of Medicinal Chemistry. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

  • ChemSynthesis. 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole-5-carbonitrile. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • MDPI. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • PMC. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Available from: [Link]

  • ScienceDirect. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • MDPI. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Available from: [Link]

  • ResearchGate. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

  • Google Patents. Process for preparing thiazole derivatives.
  • NIST WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)-. Available from: [Link]

  • Journal of the American Chemical Society. Hantzsch's Pyridine Synthesis. Available from: [Link]

Sources

Application

thioamide condensation reaction for ortho-methoxy thiazole synthesis

Application Notes & Protocols Topic: Thioamide Condensation Reaction for ortho-Methoxy Thiazole Synthesis Audience: Researchers, scientists, and drug development professionals. Guide to the Synthesis of ortho-Methoxy Ary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Thioamide Condensation Reaction for ortho-Methoxy Thiazole Synthesis Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of ortho-Methoxy Aryl Thiazoles via Hantzsch Condensation

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone of modern drug design.[4] The specific introduction of an ortho-methoxy group onto an aryl substituent of the thiazole ring can profoundly influence a molecule's conformational preference, metabolic stability, and receptor-binding interactions. This methoxy group can act as a hydrogen bond acceptor, a lipophilic modulator, and a steric director, making the synthesis of ortho-methoxy thiazoles a key strategy in lead optimization.[5]

The most reliable and versatile method for constructing the thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[6] This condensation reaction between a thioamide and an α-haloketone remains the foundational approach for creating a diverse array of substituted thiazoles.[7][8] This guide provides an in-depth look at the application of the Hantzsch synthesis for preparing thiazoles bearing an ortho-methoxyaryl group, explaining the mechanistic rationale behind the protocol and offering practical, field-tested insights.

Reaction Overview: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-defined, multi-step pathway to form the stable, aromatic thiazole ring.[8] The causality of the reaction sequence is rooted in the inherent nucleophilicity of the thioamide's sulfur atom and the electrophilic nature of the α-haloketone.

The Mechanistic Pathway:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide ion and forms a key thioimino ether intermediate.[8][9] The choice of a good leaving group on the ketone (typically bromide or chloride) is critical for this step to proceed efficiently.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms the five-membered ring, resulting in a hydroxythiazoline intermediate.[2][10]

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline. This dehydration step is the thermodynamic driving force of the synthesis, as it leads to the formation of the highly stable, aromatic thiazole ring system.[8]

Below is a diagram illustrating this fundamental transformation.

Hantzsch_Mechanism Thioamide ortho-Methoxy Thiobenzamide Intermediate1 S-Alkylation Intermediate (Thioimino Ether) Thioamide->Intermediate1  SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization Product ortho-Methoxy Aryl Thiazole Intermediate2->Product  Dehydration  (-H₂O) Workflow A Reactant Preparation (Thioamide & α-Haloketone in Ethanol) B Hantzsch Condensation (Heating to Reflux) A->B C Reaction Monitoring (TLC) B->C D Solvent Removal (Rotary Evaporation) C->D Reaction Complete E Aqueous Workup (EtOAc / NaHCO₃) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Pure Product G->H

Sources

Method

Application Note: One-Pot Synthesis of 2-Amino-4-(2-methoxyphenyl)thiazole Derivatives

Executive Summary This application note details the one-pot synthesis of 2-amino-4-(2-methoxyphenyl)thiazole , a privileged scaffold in medicinal chemistry often utilized as a pharmacophore for EGFR kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the one-pot synthesis of 2-amino-4-(2-methoxyphenyl)thiazole , a privileged scaffold in medicinal chemistry often utilized as a pharmacophore for EGFR kinase inhibitors and antimicrobial agents.[1]

While the classical Hantzsch synthesis requires the pre-isolation of lachrymatory ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-haloketones, this guide prioritizes a Direct One-Pot Oxidative Cyclization . This method allows researchers to start directly from the stable, commercially available 2'-methoxyacetophenone , using molecular iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) to drive the in-situ halogenation and condensation with thiourea.

Key Advantages of this Protocol:

  • Safety: Eliminates the isolation of toxic/lachrymatory phenacyl bromide intermediates.

  • Efficiency: Reduces a two-step workflow (12-24 hours) to a single pot operation (2-4 hours).[1]

  • Selectivity: The protocol is optimized to handle the steric hindrance of the ortho-methoxy group, which often retards cyclization in standard protocols.[1]

Chemical Basis & Mechanism

The reaction proceeds via a modified Hantzsch Thiazole Synthesis.[1] In this one-pot variation, iodine acts as both a halogenating agent and a catalyst.[1]

  • Enolization & Iodination: The ketone undergoes acid-catalyzed enolization followed by electrophilic attack by iodine to form the

    
    -iodo ketone in situ.
    
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic

    
    -carbon.
    
  • Cyclization & Dehydration: Intramolecular attack by the nitrogen creates the thiazoline intermediate, which dehydrates to form the aromatic thiazole ring.[1]

Mechanistic Pathway (DOT Visualization)[1]

HantzschMechanism Start 2'-Methoxyacetophenone Inter1 α-Iodo Intermediate (In Situ) Start->Inter1 Enolization & Iodination Iodine Iodine (I2) Iodine->Inter1 Inter2 Iminothiazoline Inter1->Inter2 S-Alkylation Thiourea Thiourea Thiourea->Inter2 Product 2-Amino-4-(2-methoxyphenyl)thiazole (Hydroiodide Salt) Inter2->Product Cyclization & Dehydration (-H2O)

Figure 1: Mechanistic flow of the Iodine-mediated one-pot Hantzsch synthesis.

Experimental Protocols

Protocol A: Iodine-Mediated One-Pot Synthesis (Recommended)

Best for: General laboratory synthesis, high purity requirements, and avoiding lachrymators.[1]

Reagents:

  • Substrate: 2'-Methoxyacetophenone (1.0 equiv, 10 mmol)

  • Reagent: Thiourea (2.0 equiv, 20 mmol)

  • Catalyst/Oxidant: Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) (1.0 equiv, 10 mmol)
    
  • Solvent: Ethanol (Absolute) or Methanol[1]

  • Base (Workup): Ammonium hydroxide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or Sodium bicarbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-methoxyacetophenone (1.50 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in 20 mL of ethanol.

  • Oxidant Addition: Add iodine (2.54 g, 10 mmol) to the mixture.

    • Expert Insight: Do not add iodine all at once.[1] Add it in small portions over 5 minutes to prevent violent exotherms and ensure controlled iodination of the ketone.

  • Reaction: Fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting ketone (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) should disappear, and a new polar spot (the amine, 
      
      
      
      ) will appear.
  • Precipitation (Salt Formation): Upon cooling to room temperature, a solid precipitate often forms.[1] This is the hydroiodide salt of the thiazole.

  • Workup (Neutralization):

    • Filter the reaction mixture to remove excess unreacted iodine/thiourea if solid.[1]

    • Pour the filtrate (or the suspended solid) into 100 mL of crushed ice-water.

    • Basify the solution to pH 9–10 using ammonium hydroxide (or saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ). This liberates the free base.[1]
      
    • Observation: A distinct color change (usually from dark brown/red to pale yellow/white) and heavy precipitation will occur.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with cold water (3 x 20 mL) to remove inorganic salts and traces of thiourea.

  • Purification: Recrystallize from hot ethanol-water (8:2 ratio).

Protocol B: "Green" Water-Mediated Synthesis

Best for: Environmental compliance, large-scale batches where iodine cost is prohibitive. Note: This requires the α-bromo intermediate.[1]

  • Setup: Suspend 2-bromo-2'-methoxyacetophenone (10 mmol) and thiourea (11 mmol) in 20 mL of water (no organic solvent).

  • Reaction: Stir vigorously at reflux (100°C) for 1–2 hours. The hydrophobic ketone will initially float but will dissolve as it converts to the ionic thiazole hydrobromide salt.[1]

  • Workup: Cool to RT. Neutralize with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    . Filter the resulting solid.[1][2]
    

Data Analysis & Validation

Expected Yields & Stoichiometry

The ortho-methoxy group introduces steric strain that may slightly lower yields compared to para-substituted analogs.

ParameterProtocol A (Iodine/Ketone)Protocol B (Water/Bromo)
Starting Material 2'-Methoxyacetophenone2-Bromo-2'-methoxyacetophenone
Reaction Time 3–5 Hours1–2 Hours
Typical Yield 85–92%90–95%
Atom Economy Moderate (Loss of

,

)
High (Loss of

,

)
Purification Recrystallization requiredFiltration often sufficient
Self-Validating Characterization (NMR)

To ensure the product is the target 2-amino-4-(2-methoxyphenyl)thiazole and not an isomer or byproduct, verify these spectral features:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      7.00–7.20 ppm (bs, 2H):  Characteristic 
      
      
      
      signal. Validation: Add ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
      
      
      ; this signal must disappear (exchangeable).
    • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      6.80–6.90 ppm (s, 1H):  Thiazole 
      
      
      
      . This is the diagnostic singlet for the thiazole ring formation.[1]
    • 
      3.85 ppm (s, 3H): 
      
      
      
      group.
    • 
      7.80 ppm (dd, 1H):  Aromatic proton at the 6' position (ortho to the thiazole attachment), shifted downfield due to the anisotropic effect of the thiazole ring.
      
Workflow Visualization

Workflow Step1 Mix Ketone + Thiourea in Ethanol Step2 Add Iodine (Portionwise) Reflux 3-5h Step1->Step2 Step3 Cool & Pour into Ice Water Step2->Step3 Step4 Basify (NH4OH) to pH 9-10 Step3->Step4 Step5 Filter Precipitate (Crude Product) Step4->Step5 Step6 Recrystallize (EtOH:H2O) Step5->Step6

Figure 2: Operational workflow for the iodine-mediated synthesis.

Troubleshooting & Expert Insights

The "Sticky Solid" Problem

Issue: Upon basification, the product sometimes oils out as a sticky gum rather than a crisp precipitate. Cause: The 2-methoxy group increases lipophilicity, and trapped impurities (unreacted ketone) prevent crystallization.[1] Solution:

  • Scratch the side of the beaker with a glass rod to induce nucleation.[1]

  • Add a small amount of cold ethanol (1-2 mL) to the aqueous mixture and sonicate.

  • Critical: Ensure the pH is fully basic (>9).[1] If the pH is 7-8, the product exists as a partial salt/free-base mixture, which is oily.[1]

Iodine Removal

Issue: The final product has a yellow/brown tint. Cause: Trapped iodine or triiodide complexes. Solution: Wash the crude solid with a 5% sodium thiosulfate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) solution during the filtration step. This reduces residual iodine to colorless iodide.
Regioselectivity

The Hantzsch synthesis is highly regioselective for the 2-amino-4-aryl isomer. However, if the reaction temperature is too high (>100°C) or if Lewis acids are used, dimerization of the ketone can occur.[1] Stick to ethanol reflux (78°C) to maintain specificity.

References

  • Hantzsch, A. (1887).[1][3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [1]

  • Carroll, K., et al. (2012).[1] "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." Heterocycles, 85(8), 1942.[1][4]

  • Gangadhar, B., et al. (2022).[1][4][5][6] "Highly Efficient Green Protocol for the Synthesis of 2-amino-4-arylthiazoles." International Journal of Emerging Technologies and Innovative Research, 9(6), d586-d589.[1][5]

  • Kalhor, M., et al. (2023).[1][6][7] "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid..." RSC Advances, 13, 9208-9221.[7]

  • Potewar, T. M., et al. (2008).[1] "One-pot synthesis of 2-aminothiazoles using iodine as a catalyst." Tetrahedron Letters, 49(2), 303-306.[1] (Standard reference for Iodine/Ketone methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole

User Status: Authenticated (Senior Application Scientist) Ticket ID: #THZ-42-OMe-OPT Subject: Yield Optimization & Troubleshooting Guide Diagnostic & Strategy Selection Before proceeding, identify your current synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

User Status: Authenticated (Senior Application Scientist) Ticket ID: #THZ-42-OMe-OPT Subject: Yield Optimization & Troubleshooting Guide

Diagnostic & Strategy Selection

Before proceeding, identify your current synthetic bottleneck. The synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole presents unique challenges due to the ortho-methoxy group's steric hindrance and the instability of the 2-position in the thiazole ring during cyclization.

Method Primary Challenge Best For...
A. Suzuki Cross-Coupling Steric hindrance (ortho-OMe); Protodeboronation.High Purity / Discovery Scale. Best for <10g batches where speed and purity are paramount.
B. Modified Hantzsch Unstable thioformamide reagents; Multi-step workflow.Cost Efficiency / Large Scale. Best for >50g batches where raw material cost is a driver.

Module A: The Suzuki Cross-Coupling Route (Recommended)

Target: Coupling 4-bromo-1,3-thiazole with 2-methoxyphenylboronic acid.

The Core Issue: The "Ortho" Effect

Standard conditions (Pd(PPh₃)₄ / Na₂CO₃) often fail here. The ortho-methoxy group on the boronic acid creates steric bulk that slows transmetalation.[1] Furthermore, electron-rich boronic acids are prone to protodeboronation (losing the boron group before coupling), leading to anisole formation.

Optimized Protocol

Reaction System:

  • Catalyst: Pd(dppf)Cl₂·DCM (1-3 mol%) or Pd-SPhos G2 .

    • Why: Bidentate ligands like dppf have a large bite angle, stabilizing the Pd center and facilitating reductive elimination in sterically crowded systems.

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

    • Why: Anhydrous phosphate is superior to carbonate for hindered couplings.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why: Water is strictly required to activate the boronic acid, but excess water promotes deboronation. The 4:1 ratio is the "Goldilocks" zone.

  • Temperature: 80–90 °C.[2]

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes before adding catalyst. Oxygen kills the active Pd(0) species.

  • Addition: Add 4-bromo-1,3-thiazole (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and Base.

  • Catalyst: Add Pd catalyst last.

  • Heating: Seal and heat to 85 °C for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column (Hexane/EtOAc).

Troubleshooting Table (Suzuki)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation of Boronic Acid.[3]Switch base to KF or CsF ; reduce water content; add boronic acid in portions.
Starting Material Remains Catalyst Deactivation (Pd Black).Re-degas solvents rigorously. Switch to Pd-SPhos G2 (highly active precatalyst).
Homocoupling (Biaryl) Oxidation of Boronic Acid.Ensure strict inert atmosphere (Argon/Nitrogen balloon is insufficient; use Schlenk line).

Module B: The Modified Hantzsch Route (Scalable)

Target: Cyclization of 2-bromo-2'-methoxyacetophenone.

The Core Issue: The "Missing" Thioamide

Direct Hantzsch synthesis requires thioformamide , which is unstable and commercially rare. Solution: Use the Thiourea Step-Down method. Synthesize the stable 2-amino-4-(2-methoxyphenyl)thiazole first, then remove the amine (deamination).

Optimized Protocol
Step 1: Bromination [4][5][6]
  • Reagents: 2'-Methoxyacetophenone + CuBr₂ (in EtOAc/CHCl₃).[4]

  • Advantage:[7][8] CuBr₂ is highly selective for mono-bromination, avoiding the di-bromo impurities common with elemental bromine [1].

Step 2: Cyclization (The Thiourea Method)
  • Mix: 2-bromo-2'-methoxyacetophenone (1.0 eq) + Thiourea (1.1 eq) in Ethanol.

  • Reflux: 1–2 hours. The product, 2-amino-4-(2-methoxyphenyl)thiazole hydrobromide , will often precipitate directly.

  • Isolate: Filter and wash with cold ethanol.

Step 3: Deamination (Sandmeyer-type)

To get the target 4-(2-methoxyphenyl)-1,3-thiazole (removing the -NH₂):

  • Dissolve: Suspend the 2-aminothiazole in H₃PO₂ (Hypophosphorous acid) (5-10 equiv).

  • Diazotize: Cool to 0–5 °C. Add NaNO₂ (aq) dropwise.

    • Mechanism:[8][9] The amine becomes a diazonium salt, which is immediately reduced by H₃PO₂ to a hydrogen atom.

  • Stir: Allow to warm to RT over 2 hours. Nitrogen gas evolution indicates reaction progress.

  • Neutralize: Carefully neutralize with NaOH (exothermic!) and extract with DCM.

Visualizing the Hantzsch Pathway

Hantzsch_Optimization Start 2'-Methoxyacetophenone Step1 Bromination (CuBr2 / EtOAc) Start->Step1 Inter1 α-Bromoketone Step1->Inter1 Step2 Cyclization (Thiourea / EtOH) Inter1->Step2 Inter2 2-Amino-4-arylthiazole (Stable Intermediate) Step2->Inter2 High Yield Step3 Deamination (NaNO2 / H3PO2) Inter2->Step3 Final 4-(2-Methoxyphenyl)-1,3-thiazole (Target) Step3->Final N2 Release

Figure 1: The "Thiourea Step-Down" strategy bypasses unstable thioformamide reagents.

Comparative Data Analysis

ParameterDirect Hantzsch (Thioformamide)Modified Hantzsch (Thiourea)Suzuki Coupling (Pd-dppf)
Overall Yield 15–25% (Unreliable)65–75% (Robust)80–90% (Best)
Reagent Stability PoorExcellentGood
Purification Difficult (Oily byproducts)Easy (Precipitation)Moderate (Column required)
Cost/Gram HighLow High

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the Hantzsch cyclization? A: Yes. Reacting the


-bromoketone with thiourea in Ethanol under microwave irradiation (100 °C, 10–15 min) often boosts the yield to >90% and reduces solvent waste [2].

Q: In the Suzuki reaction, my product is co-eluting with the starting bromide. A: This is common. The ortho-methoxy group makes the polarities similar.

  • Fix: Change your solvent system to Toluene : Acetone or use DCM : MeOH (99:1) . Alternatively, convert the residual bromide to a more polar amine by adding a secondary amine (e.g., morpholine) and heating briefly at the end of the reaction, then wash it away with acid.

Q: The deamination step is foaming excessively. A: The reaction releases Nitrogen gas (


). Add the Sodium Nitrite (

) solution sub-surface via a syringe pump or dropping funnel very slowly to control the gas evolution. Ensure efficient stirring to prevent "hot spots" of diazotization.

References

  • BenchChem. (2025).[1][10][11] Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone via Bromination with Copper(II) Bromide.Link

  • Halimehjani, A. Z., et al. (2014). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives.[8][10][12] Beilstein J. Org. Chem. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Optimization.Link

  • National Institutes of Health (NIH). (2016). 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione: Synthesis and Crystallization.Link

  • University of Delaware. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-(2-Methoxyphenyl) Thiazoles

Introduction: The "Ortho-Effect" Challenge Welcome to the technical support hub for the 4-(2-Methoxyphenyl) thiazole scaffold. If you are accessing this guide, you are likely experiencing compound precipitation, erratic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for the 4-(2-Methoxyphenyl) thiazole scaffold. If you are accessing this guide, you are likely experiencing compound precipitation, erratic IC50 curves, or "flat-line" inactivity in your bioassays.

The Root Cause: Unlike their para-substituted counterparts, 4-(2-Methoxyphenyl) thiazoles possess a unique structural liability: the ortho-methoxy group often forms an intramolecular hydrogen bond or electrostatic lock with the thiazole nitrogen.[1][2] This "ortho-effect" planarizes the molecule and masks polar surface area, significantly increasing lipophilicity (LogP) and crystal lattice energy.[1] The result is a compound that "crashes out" upon contact with aqueous buffers, even when seemingly soluble in DMSO.[3]

This guide provides a validated troubleshooting workflow to solubilize these difficult scaffolds without compromising assay integrity.

Module 1: Diagnosis & Initial Characterization

Q: How do I distinguish between a compound that is truly inactive and one that has simply precipitated?

A: Inactivity due to insolubility often presents as a "false flat" or erratic data points at high concentrations. Use the "Scatter-Check" Protocol before assuming the compound is inactive.

The Scatter-Check Protocol
  • Prepare a Mock Assay: Replicate your assay conditions (buffer, temperature, incubation time) without the biological target (cells/enzymes).

  • Nephelometry/Absorbance Scan: Measure absorbance at 650 nm (or use a nephelometer).[1]

    • Result: An OD650 > 0.005 (above background) indicates micro-precipitation (Tyndall effect).[1]

    • Action: If positive, the compound is insoluble at that concentration. Do not trust bioassay data above this threshold.

Q: My compound is clear in 100% DMSO but precipitates immediately in the assay buffer. Why?

A: This is "Solvent Shock."[1] When a hydrophobic stock (10 mM in DMSO) is spiked directly into an aqueous buffer (e.g., 1:1000 dilution), the local concentration of water spikes instantly, causing the compound to nucleate and crystallize before it can disperse.

Module 2: The "Intermediate Dilution" Strategy

Q: How do I prevent "Solvent Shock" without exceeding DMSO tolerance limits?

A: You must step down the hydrophobicity gradient. Never dilute directly from 100% organic to 100% aqueous. Use an Intermediate Dilution Step .

Protocol: The 3-Step Step-Down Dilution

Goal: Achieve 10 µM final assay concentration with 0.1% DMSO, avoiding shock.

  • Stock Solution (Step A): Start with 10 mM compound in 100% DMSO.

  • Intermediate Stock (Step B): Dilute Step A 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water or PEG-400).[1][2]

    • Result: 1 mM compound in 50% organic solvent. (This is usually stable).[1]

  • Final Assay (Step C): Dilute Step B 1:100 into the final Assay Buffer.

    • Result: 10 µM compound in 0.5% organic solvent.

Why this works: The intermediate step allows the compound to form stable hydration shells gradually, preventing the rapid nucleation seen in direct spikes.

Module 3: Advanced Formulation (Cyclodextrins)

Q: The intermediate dilution didn't work. What is the "Gold Standard" for stubborn thiazoles?

A: Molecular encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Unlike cosolvents (DMSO/Ethanol) which only change the bulk solvent properties, cyclodextrins physically sequester the hydrophobic thiazole core inside a donut-shaped cavity, presenting a hydrophilic exterior to the buffer.

Protocol: HP-β-CD Complexation

Reagents:

  • HP-β-CD (molecular biology grade).[1][2]

  • Assay Buffer (e.g., PBS or HEPES).[1]

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer to create a 20% (w/v) stock .[1][2]

  • Prepare Compound: Dissolve your thiazole to 10 mM in 100% DMSO.

  • Complexation:

    • Add the DMSO stock to the HP-β-CD solution slowly with vortexing.[1][2]

    • Target a molar ratio of 1:2 to 1:5 (Drug : Cyclodextrin).

    • Note: Ensure the final DMSO concentration in this mix is <5%.[4]

  • Equilibration: Shake at room temperature for 4 hours.

  • Use: Dilute this complex directly into your assay plate.[1]

Critical Note: Always run a "Vehicle Control" containing the same concentration of HP-β-CD to ensure the cyclodextrin itself does not interfere with your target (e.g., by extracting cholesterol from cell membranes).[1][2]

Module 4: Data Interpretation & False Positives

Q: Can precipitation cause false positives in fluorescence assays?

A: Yes, absolutely.

  • Light Scattering: Precipitated crystals scatter excitation light, which can be read as a false signal in nephelometry or absorbance assays.[1]

  • Quenching/Singlet Oxygen: In fluorescence assays (like Alamar Blue or GFP), solid particles can physically quench fluorescence or reflect light, leading to erratic "inhibition" or "activation" signals.

  • The "Pan-Assay Interference" (PAINS) Flag: Thiazoles that aggregate can sequester enzymes non-specifically. If your compound inhibits every enzyme you test (kinase, protease, etc.), it is likely acting as a "promiscuous aggregator" due to insolubility, not specific binding.

Remedy: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1][2] If the activity disappears upon adding detergent, the original activity was likely a false positive caused by aggregation.

Summary Data Tables

Table 1: Solvent Compatibility Guide for Thiazoles
Solvent / AdditiveRecommended RangeMechanism of ActionRisk Factor
DMSO 0.1% - 1.0%CosolventCytotoxicity >1% in cells; Enzyme denaturation >5%.[1][2]
PEG-400 1% - 5%Cosolvent / PolymerHigh viscosity can affect pipetting accuracy.[1][2]
HP-β-Cyclodextrin 0.5% - 5% (w/v)EncapsulationCan deplete cholesterol in cell membranes if too high.[1][2]
Tween-20 0.01% - 0.05%SurfactantPrevents aggregation; can cause bubble artifacts in optical reads.[1][2]

Visual Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Solubility_Troubleshooting Start Issue: Erratic Assay Data Check_Visual Step 1: Visual/Optical Check (Microscope or OD650) Start->Check_Visual Precip_Yes Precipitation Observed Check_Visual->Precip_Yes Turbid/Crystals Precip_No Solution is Clear Check_Visual->Precip_No Clear Check_DMSO Check Final DMSO % Precip_Yes->Check_DMSO Action_Detergent Add 0.01% Tween-20 (Check for Aggregation) Precip_No->Action_Detergent Suspect Aggregates High_DMSO > 1% DMSO Check_DMSO->High_DMSO Low_DMSO < 1% DMSO Check_DMSO->Low_DMSO Action_Dilution Implement Intermediate Dilution Protocol High_DMSO->Action_Dilution Reduce Shock Action_Cyclo Switch to HP-beta-CD Formulation Low_DMSO->Action_Cyclo Enhance Solubility Result_True True Biological Inactivity Action_Detergent->Result_True Activity Remains Result_False False Positive (Aggregation) Action_Detergent->Result_False Activity Lost

Caption: Decision matrix for diagnosing and resolving solubility-driven assay failures.

Figure 2: The "Intermediate Dilution" Protocol

Intermediate_Dilution Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Mix 1 mM in 50% DMSO (Transition Phase) Stock->Inter 1:10 Dilution into Buffer/PEG Shock Direct Spike (Causes Precipitation!) Stock->Shock Direct 1:1000 Final Assay Well 10 µM in 0.5% DMSO (Stable Dispersion) Inter->Final 1:100 Dilution into Assay Buffer Shock->Final Precipitates

Caption: Step-down dilution strategy to prevent kinetic precipitation ("crashing out") of lipophilic thiazoles.

References

  • Lipophilicity and Solubility of Thiazole Derivatives Title: "Towards the rational design of novel drugs based on solubility, partitioning/distribution... exemplified by 1,2,4-thiadiazole derivatives." Source: National Institutes of Health (NIH) / PubMed Central URL:[2][Link]

  • Kinetic vs. Thermodynamic Solubility in Drug Discovery Title: "Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks." Source: European Journal of Pharmaceutical Sciences (via ResearchGate) URL:[Link]

  • Cyclodextrin Formulation Strategies Title: "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." Source: SciSpace / Innoriginal International Journal of Sciences URL:[Link]

  • Assay Interference and False Positives Title: "Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay." Source: PubMed URL:[1][2][5][Link]

  • DMSO Tolerance in Bioassays Title: "Considerations regarding use of solvents in in vitro cell based assays." Source: PubMed Central URL:[1][2][Link]

Sources

Troubleshooting

Technical Support Hub: High-Throughput Optimization of Hindered Thiazole Synthesis

Diagnostic Triage: Why is Your Reaction Stalled? In the synthesis of sterically hindered thiazoles—such as those bearing tert-butyl, adamantyl, or ortho-disubstituted aryl groups—standard Hantzsch protocols (ethanol refl...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is Your Reaction Stalled?

In the synthesis of sterically hindered thiazoles—such as those bearing tert-butyl, adamantyl, or ortho-disubstituted aryl groups—standard Hantzsch protocols (ethanol reflux) frequently fail. This failure is rarely thermodynamic; it is a kinetic bottleneck.

The Hantzsch synthesis involves two critical steps:

  • Nucleophilic Attack: The sulfur of the thioamide attacks the

    
    -haloketone (
    
    
    
    ). (Primary Steric Barrier)
  • Cyclodehydration: Formation of the aromatic ring from the hydroxythiazoline intermediate.

Troubleshooting Flowchart

Use this logic gate to determine your optimization strategy before altering reagents.

Troubleshooting Start Reaction Stalled/Low Yield CheckSub Analyze Substrate Structure Start->CheckSub IsHindered Sterically Hindered? (t-Bu, Adamantyl, ortho-sub) CheckSub->IsHindered Yes IsElectronic Electron Deficient Thioamide? CheckSub->IsElectronic No Sol_MW SOLUTION A: Microwave Irradiation (Kinetic Override) IsHindered->Sol_MW Severe Hindrance Sol_Solvent SOLUTION B: Switch to PEG-400 (Polarity/Temp Boost) IsHindered->Sol_Solvent Moderate Hindrance Sol_Cat SOLUTION C: Lewis Acid/Solid Support (SiW/SiO2) IsElectronic->Sol_Cat Deactivated Nucleophile

Figure 1: Decision matrix for diagnosing reaction failures based on substrate properties.

The Kinetic Override: Microwave Irradiation (MW)

For hindered substrates, the activation energy (


) required for the initial 

attack is significantly higher than for unhindered systems. Conventional heating (oil bath) relies on conductive heat transfer, which is often too slow to overcome this barrier before decomposition (dehalogenation) occurs.

The Solution: Dielectric heating via Microwave Irradiation. This provides direct energy transfer to the polar reagents, rapidly reaching temperatures (120–150 °C) that are often inaccessible or unsafe with standard solvents at atmospheric pressure.

Comparative Kinetics Data

Data derived from hindered substrate trials (e.g., 2-adamantyl-4-phenylthiazole).

ParameterConventional (EtOH Reflux)Microwave (EtOH/PEG)Advantage
Reaction Time 18–24 Hours10–20 Minutes98% Reduction
Yield 30–45% (Incomplete)85–95%High Conversion
Side Products Dehalogenated ketoneMinimalCleaner Profile
Energy High (Prolonged Reflux)Low (Short Burst)Green/Efficient

Technical Insight: In hindered systems, the "thermal ramp" of conventional heating allows the


-haloketone to degrade (lose Br/Cl) before the slow-reacting thioamide can attack. MW irradiation "outruns" this decomposition pathway.

Solvent Engineering: The PEG-400 Advantage

If a microwave reactor is unavailable, or if you are scaling up, the solvent choice is critical. Ethanol (bp 78 °C) often provides insufficient thermal energy.

Recommendation: Switch to Polyethylene Glycol-400 (PEG-400) .

  • Mechanism: PEG-400 acts as a phase transfer catalyst and a high-boiling polar solvent. It creates a "cage" effect that stabilizes the polar transition state of the Hantzsch condensation, facilitating the reaction even without external catalysts.

  • Green Chemistry: It is non-volatile, recyclable, and water-soluble, simplifying workup.

Optimized Protocols

Protocol A: Microwave-Assisted Synthesis (Primary Recommendation)

Best for: High-throughput screening, extremely hindered substrates.

  • Preparation: In a 10 mL microwave vial, dissolve the thioamide (1.0 equiv) and

    
    -haloketone (1.0 equiv) in Ethanol (2–3 mL).
    
    • Note: For extremely non-polar substrates, use a 1:1 EtOH/DMF mixture.

  • Irradiation: Cap the vial. Program the reactor:

    • Temp: 130 °C

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (Max 300W)

  • Workup: Cool to RT. Pour the mixture into ice-cold aqueous

    
     (5%). The precipitate is the crude thiazole. Filter and wash with water.[1]
    
Protocol B: Catalyst-Free PEG-400 Synthesis

Best for: Benchtop synthesis, scale-up, green chemistry compliance.

  • Setup: Charge a round-bottom flask with thioamide (1.0 equiv) and

    
    -haloketone (1.0 equiv).
    
  • Solvent: Add PEG-400 (5 mL per mmol of reactant). No additional catalyst is required.[2][3][4]

  • Reaction: Heat to 85–100 °C for 45–60 minutes.

    • Validation: Monitor via TLC.[2][3][4] The homogeneity of the melt usually indicates progress.

  • Extraction: Cool to RT. Add diethyl ether (or EtOAc) and water (1:1). The PEG stays in the water layer; the product moves to the organic layer.

  • Purification: Separate organic layer, dry over

    
    , and concentrate.
    

Mechanistic Visualization

Understanding the point of failure helps in selecting the right fix.[1] In hindered systems, Step 1 is the rate-determining step (RDS).

Mechanism Reactants Thioamide + Alpha-Haloketone TS1 Transition State 1 (Steric Clash Here) Reactants->TS1 Thermal Energy (MW/PEG required) Intermediate Hydroxythiazoline Intermediate TS1->Intermediate Nucleophilic Attack Product Final Thiazole Intermediate->Product - H2O (Dehydration)

Figure 2: The kinetic pathway. Note that sterics raise the energy of Transition State 1, requiring higher thermal input (MW/PEG) to cross.

FAQ: Troubleshooting Specific Failures

Q: My product is oiling out in the PEG-400 method. How do I crystallize it? A: This is common with lipophilic thiazoles. After the water/ether extraction, wash the organic layer with brine twice to remove residual PEG. Evaporate the solvent and triturate the resulting oil with cold hexanes or pentane to induce crystallization.

Q: I see a "dehalogenated" ketone byproduct (acetophenone derivative) instead of the thiazole. A: This indicates the reaction temperature was high, but the nucleophilic attack was too slow (reaction stalled).

  • Fix: Increase the concentration of the thioamide (1.2 equiv) and switch to Microwave heating . The rapid ramp rate favors the bimolecular reaction over the unimolecular decomposition.

Q: Can I use water as a solvent? A: Yes, for less hindered substrates or when using nanoparticle catalysts (e.g.,


). However, for hindered lipophilic substrates, water often suffers from poor solubility, leading to phase separation and slow kinetics. PEG-400 or EtOH/Water mixtures are superior for hindered systems.

References

  • Microwave-Assisted Synthesis: Majhi, S., et al. "Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation."[5] Current Microwave Chemistry, 2024.[5]

  • PEG-400 Methodology: Babu, B.H., et al. "An Efficient PEG-400 Mediated Catalyst Free Green Synthesis of 2-Amino-Thiazoles."[6][2] Journal of Chemical Sciences, 2016.[6]

  • General Optimization: BenchChem Technical Support. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions." BenchChem, 2025.[1]

  • Nanoparticle Catalysis: "Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles." ACS Omega, 2024.

Sources

Optimization

Technical Support Center: Isolating Your Product from Unreacted 2-Bromo-2'-methoxyacetophenone

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of purifying a desired product from unreacted 2-bromo-2'...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of purifying a desired product from unreacted 2-bromo-2'-methoxyacetophenone. As a reactive α-bromoketone, this starting material can persist in your reaction mixture, complicating downstream applications. This resource provides in-depth, experience-driven troubleshooting and detailed protocols to ensure the successful isolation of your compound.

FAQ 1: How can I quickly assess if I have a purification problem?

Answer:

Before committing to a large-scale purification, a rapid assessment of your crude reaction mixture is essential. Thin-Layer Chromatography (TLC) is the most direct and cost-effective method for this purpose.[1] It allows you to visualize the number of components in your mixture and estimate the relative amounts of starting material and product.

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[2] The polarity of the compounds determines their mobility. 2-Bromo-2'-methoxyacetophenone is a moderately polar compound. Your product's polarity will likely differ, enabling separation.

Protocol: Diagnostic TLC Analysis
  • Plate Preparation: Use a pre-coated silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.[1]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[1] Do the same for a sample of your pure 2-bromo-2'-methoxyacetophenone starting material to use as a reference.

  • Spotting: Use a capillary tube to spot the crude mixture and the starting material side-by-side on the baseline. Ensure the spots are small and concentrated.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[1]

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[1] Both the starting material and many organic products are UV-active.

  • Interpretation: Compare the spot from your crude mixture to the starting material reference. If you see a distinct spot in the crude lane that corresponds to the starting material's retention factor (Rf), you will need to perform a purification. The separation distance between the starting material and your product spot will inform the difficulty of the purification.

FAQ 2: My TLC shows significant unreacted starting material. What is the most reliable purification method?

Answer:

For most applications, flash column chromatography is the gold standard for separating unreacted 2-bromo-2'-methoxyacetophenone from the desired product. This technique offers high resolution and is scalable.

Causality: Column chromatography operates on the same principles as TLC but on a preparative scale. By creating a long column of silica gel (the stationary phase) and passing a solvent mixture (the mobile phase) through it, compounds with different polarities will travel at different speeds, allowing for their collection in separate fractions. Since your product and the starting material showed separation on TLC, they will separate on a column.

Workflow for Purification Method Selection

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Advanced Methods cluster_3 Outcome TLC Perform Diagnostic TLC Check Significant Starting Material? TLC->Check Column Flash Column Chromatography Check->Column Yes Recrystal Recrystallization Check->Recrystal Yes (if product is solid) Scavenge Chemical Scavenging Column->Scavenge If co-elution occurs Pure Pure Product Column->Pure Recrystal->Pure Scavenge->Pure

Caption: Decision workflow for purification.

Protocol: Flash Column Chromatography
  • Solvent System Selection: Based on your initial TLC, select a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[3] This typically provides the best separation. For moderately polar products, hexane/ethyl acetate mixtures are very effective.[4]

  • Column Packing: Securely pack a glass column with silica gel slurried in the non-polar component of your mobile phase (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). To this, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" technique often results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Start with a higher ratio of the non-polar solvent and gradually increase the polarity (gradient elution) if necessary to move your product down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate.

  • Analysis and Pooling: Develop the TLC plates from your fractions to identify which contain your pure product. Combine the pure fractions and evaporate the solvent to isolate your purified compound.

FAQ 3: My product is a solid. Can I use recrystallization instead of chromatography?

Answer:

Yes, if your desired product is a solid, recrystallization can be an excellent and often more straightforward alternative to chromatography.[5][6] The success of this method depends on finding a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the unreacted 2-bromo-2'-methoxyacetophenone remains soluble at all temperatures.

Scientific Principle: Recrystallization is a purification technique based on differences in solubility. As a saturated solution of an impure compound cools, the compound with the lower solubility will preferentially crystallize out, leaving the more soluble impurities (in this case, the starting material) in the solution.

Data Summary: Solvent Selection for Recrystallization
Solvent SystemSuitability for Acetophenone DerivativesKey Considerations
Ethanol/Water Often effective for moderately polar solids.[6]The starting material, 2-bromo-2'-methoxyacetophenone, has a melting point of 43-45 °C, indicating it is a solid at room temperature. A solvent system must be chosen where it is significantly more soluble than your product.
Hexane/Ethyl Acetate A good choice for compounds of moderate polarity.Dissolve the crude material in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
Isopropanol Can be a good single-solvent choice for many organic compounds.
Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and with gentle heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

FAQ 4: Chromatography is not giving baseline separation. Is there a chemical way to remove the unreacted starting material?

Answer:

Yes, a technique known as chemical scavenging can be employed. This involves adding a reagent that selectively reacts with the unreacted starting material, converting it into a new compound that is easily separated.[8]

Underlying Mechanism: 2-Bromo-2'-methoxyacetophenone is a reactive electrophile due to the α-bromine.[9] You can introduce a nucleophilic scavenger that will react with this electrophile. Water-soluble nucleophiles are particularly effective because the resulting product can be easily removed with an aqueous wash.[10]

Workflow for Chemical Scavenging

G Start Crude Product with Unreacted Starting Material AddScavenger Add Nucleophilic Scavenger (e.g., Sodium Mercaptoethanesulfonate) Start->AddScavenger Reaction Selective Reaction with 2-Bromo-2'-methoxyacetophenone AddScavenger->Reaction Workup Aqueous Workup (Extraction with Water/Brine) Reaction->Workup Separate Separation of Layers Workup->Separate Organic Organic Layer (Contains Pure Product) Separate->Organic Aqueous Aqueous Layer (Contains Scavenged Byproduct) Separate->Aqueous End Isolated Pure Product Organic->End

Caption: Chemical scavenging workflow.

Protocol: Scavenging with a Water-Soluble Thiol

Disclaimer: This is an advanced technique and should be performed with a thorough understanding of the reactivity of your desired product.

  • Reaction Quench: After your primary reaction is complete, dissolve the crude mixture in a suitable organic solvent (e.g., THF or ethyl acetate).

  • Scavenger Addition: Prepare a solution of a water-soluble thiol, such as 2-mercaptoethanesulfonic acid sodium salt, in water.[10] Add this aqueous solution to your organic solution. The thiol will selectively react with the electrophilic α-bromoketone.

  • Extraction: Stir the biphasic mixture for a period (e.g., 30 minutes) to ensure the reaction is complete. Transfer the mixture to a separatory funnel.

  • Separation: Separate the organic and aqueous layers. The organic layer contains your desired product, while the now water-soluble byproduct of the starting material is in the aqueous layer.

  • Washing: Wash the organic layer with additional water and then with brine to remove any remaining water-soluble impurities.[10]

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield your purified product.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Poor separation on TLC Incorrect solvent system.Test a range of solvent polarities (e.g., 100% hexane to 100% ethyl acetate).
Product and starting material co-elute in column chromatography Similar polarities.Try a different solvent system (e.g., dichloromethane/methanol) or consider chemical scavenging.
Product "oils out" during recrystallization Solvent choice is not optimal; solution is cooling too quickly.Try a different solvent system; ensure slow cooling.
Suspected degradation on silica gel α-bromoketones can be sensitive to the acidic nature of silica.[11]Minimize the time the compound is on the column; consider using neutral alumina as the stationary phase.

References

  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Google Patents.
  • Chromatography: Solvent Systems for TLC. University of Rochester. Available at: [Link]

  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. Available at: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC. Available at: [Link]

    • 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. Available at: [Link]

  • 1-bromo-3-methyl-2-butanone. Organic Syntheses Procedure. Available at: [Link]

  • CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. Google Patents.
  • trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination. PubMed. Available at: [Link]

  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. Available at: [Link]

  • Scavenger (chemistry). Wikipedia. Available at: [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • 2-Bromo-2'-methoxyacetophenone. NIST WebBook. Available at: [Link]

  • 2-Bromo-2'-methoxyacetophenone, 98% 1 g. Thermo Scientific Alfa Aesar. Available at: [Link]

  • Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. Available at: [Link]

  • Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation methods: Chromatography. Available at: [Link]

  • Electrochemical α-bromination of ketones. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Aryl Thiazoles

Welcome to the technical support guide for the synthesis of 4-aryl thiazoles. This resource is designed for researchers, chemists, and professionals in drug development who are utilizing thiazole scaffolds in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-aryl thiazoles. This resource is designed for researchers, chemists, and professionals in drug development who are utilizing thiazole scaffolds in their work. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing this important heterocyclic motif.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1][2] While robust, this reaction is not without its challenges. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Poor Regioselectivity and Isomeric Impurities

Question: My reaction with an N-substituted thiourea is producing a significant amount of an isomeric byproduct, which I suspect is the 2-imino-2,3-dihydrothiazole instead of my target 2-(N-substituted amino)thiazole. How can I control the regioselectivity?

Answer: This is a classic and well-documented side reaction in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The formation of the 2-imino-2,3-dihydrothiazole isomer versus the desired 2-amino-4-arylthiazole is highly dependent on the reaction's pH.[3]

Causality: The reaction proceeds through an initial S-alkylation of the thioamide/thiourea on the α-haloketone, followed by intramolecular cyclization and dehydration. There are two nucleophilic nitrogen atoms in an N-substituted thiourea. The site of cyclization determines the final product.

  • Neutral or Basic Conditions: Under neutral or slightly basic conditions, the cyclization preferentially occurs via the unsubstituted nitrogen, leading to the thermodynamically more stable aromatic 2-(N-substituted amino)thiazole.[3][4]

  • Acidic Conditions: In an acidic medium, the reaction kinetics can be altered, often favoring cyclization at the substituted nitrogen, which results in the formation of the 2-imino-2,3-dihydrothiazole isomer.[3][4]

Troubleshooting Steps:

  • pH Control is Critical: Ensure your reaction medium is neutral or slightly basic. If your α-haloketone starting material is crude and contains residual acid (e.g., HBr), it should be purified or neutralized prior to use.

  • Incorporate a Mild Base: The addition of a non-nucleophilic base like sodium carbonate (Na₂CO₃) or a tertiary amine (e.g., triethylamine, Et₃N), can help maintain the desired pH and suppress the formation of the imino isomer.[3][5]

  • Solvent Choice: While alcohols like ethanol are common, they can participate in acid-base equilibria. Consider using aprotic solvents like DMF or acetonitrile, which can help minimize proton-transfer side reactions.[6]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Prolonged reaction times, even under neutral conditions, can sometimes lead to isomerization or degradation.[3]

Issue 2: Formation of Tarry Byproducts and Low Yield

Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a low yield of my desired product along with a significant amount of intractable tar. What's causing this decomposition?

Answer: The formation of tarry materials is a common issue, often pointing to the decomposition of one or more of the reactants or intermediates under the reaction conditions.

Causality:

  • Stability of Starting Materials: α-Haloketones can be unstable and prone to self-condensation or polymerization, especially in the presence of heat or base.[3] Similarly, some thioamides can decompose upon prolonged heating.

  • Excessive Heat: While the Hantzsch synthesis often requires heat to proceed to the final aromatic product, excessive temperatures can accelerate decomposition pathways and side reactions.[3][7]

  • Stoichiometry: An incorrect ratio of reactants can leave unreacted, unstable starting materials in the reaction mixture, which can then decompose.

Troubleshooting Steps:

  • Verify Starting Material Quality: Use freshly prepared or purified α-haloketones and high-purity thioamides.[3] Store α-haloketones in a cool, dark place to prevent decomposition.

  • Optimize Reaction Temperature: Begin with milder conditions. Many Hantzsch syntheses can proceed efficiently at temperatures between 60-80 °C.[4][8] Avoid aggressive refluxing unless necessary. A modest increase in temperature may be needed if no product is forming, but this should be done cautiously.[3]

  • Control Reagent Addition: For highly reactive substrates, consider adding the α-haloketone dropwise to a heated solution of the thioamide. This keeps the concentration of the sensitive halide low at any given time, minimizing self-condensation.

  • Degas the Solvent: In some cases, oxidative side reactions can contribute to discoloration. Using a solvent that has been degassed by bubbling with nitrogen or argon can be beneficial.

Issue 3: Incomplete Conversion and Difficult Purification

Question: My reaction stalls, leaving a significant amount of unreacted thioamide. This is making purification by column chromatography difficult. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent problem that complicates product isolation. Several factors can contribute to a sluggish reaction.

Causality:

  • Insufficient Activation Energy: The reaction may simply not have enough energy to overcome the activation barrier for the final dehydration step to form the aromatic ring.

  • Poor Solubility: If one of the starting materials or intermediates has poor solubility in the chosen solvent, it can precipitate out of the solution, effectively halting the reaction.

  • Reversibility: While the final dehydration step is largely irreversible due to the formation of the stable aromatic ring, earlier steps might be reversible, leading to an equilibrium that does not favor the product.

Troubleshooting Steps:

  • Optimize Thermal Conditions: As mentioned previously, a controlled increase in temperature is often the most effective solution. Refluxing in a solvent like ethanol is a common strategy to ensure completion.[9]

  • Alternative Energy Sources: Modern techniques can significantly improve reaction rates and yields.

    • Microwave Irradiation: This method can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner products and higher yields.[10]

    • Ultrasonic Irradiation: Sonication can also promote the reaction, sometimes allowing it to proceed at room temperature.[8][11]

  • Solvent System Optimization: If solubility is an issue, screen different solvents. A mixture of ethanol and water can sometimes improve solubility and reaction efficiency.[8] For very nonpolar substrates, solvents like toluene or dioxane might be necessary.

  • Use of Catalysts: While not always required, some modern protocols utilize catalysts like silica-supported tungstosilicic acid to improve efficiency, particularly in multi-component variations of the Hantzsch synthesis.[8][12]

Visual Guides & Workflows

Mechanism: Hantzsch 4-Aryl Thiazole Synthesis

The diagram below illustrates the generally accepted mechanism for the Hantzsch synthesis, starting with the S-alkylation of the thioamide, followed by cyclization and dehydration.

Hantzsch_Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate (Thioimino Ester) Start->Intermediate1 SN2 Attack Intermediate2 Cyclized Hemiaminal (4-Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Aryl Thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Core mechanism of the Hantzsch Thiazole Synthesis.

Side Reaction: Formation of Isomeric Byproducts

This diagram shows the divergence in the reaction pathway that leads to the desired amino-thiazole versus the undesired imino-dihydrothiazole isomer.

Isomer_Formation Start S-Alkylated Intermediate PathA Cyclization via Unsubstituted Nitrogen Start->PathA PathB Cyclization via Substituted Nitrogen Start->PathB ProductA Desired Product (2-Amino-4-arylthiazole) PathA->ProductA Favored in Neutral/Basic pH ProductB Undesired Isomer (2-Imino-2,3-dihydrothiazole) PathB->ProductB Favored in Acidic pH

Caption: pH influence on regioselectivity in Hantzsch synthesis.

Key Protocols & Data

Optimized Protocol for 2-Amino-4-phenylthiazole Synthesis

This protocol is a representative example and may require optimization for different substrates.[2]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 equiv).

  • Reaction Setup: Add ethanol (15 mL) to the flask along with a magnetic stir bar.

  • Heating: Heat the mixture to a gentle reflux (approx. 80 °C) with stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-2 hours.

  • Cooling & Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stir the mixture for 15 minutes. The product should precipitate as a pale-yellow solid.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. The crude product is often of sufficient purity for many applications.[2] If further purification is needed, recrystallization from ethanol is a common method.[13]

Table 1: Influence of Reaction Conditions on Outcome

This table summarizes how different parameters can affect the yield and purity of the 4-aryl thiazole product.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale & Expected Outcome
Temperature High reflux (>100 °C)65-80 °CLower temperatures minimize decomposition of starting materials and byproducts, leading to a cleaner reaction profile.[3][8]
pH / Base No base, acidic traces present1.5 equiv. Na₂CO₃ or Et₃NNeutral to basic conditions favor the formation of the desired 2-amino isomer over the 2-imino byproduct.[3][4]
Solvent Protic (e.g., Methanol)Aprotic (e.g., DMF) or Microwave (Neat)Aprotic solvents can prevent unwanted side reactions. Microwave heating can dramatically increase reaction speed and yield.[6][10]
Reaction Time Prolonged (e.g., >12 hours)Monitored by TLC (1-3 hours)Stopping the reaction upon completion prevents the formation of degradation products from extended heating.[3]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Retrieved from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-medica & life sciences. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1H NMR Profiling of 4-(2-Methoxyphenyl)-1,3-thiazole

Topic: 1H NMR Chemical Shifts of 4-(2-Methoxyphenyl)-1,3-thiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Importance In m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 4-(2-Methoxyphenyl)-1,3-thiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the 4-substituted-1,3-thiazole scaffold is a privileged pharmacophore, serving as a core motif in kinase inhibitors (e.g., Dasatinib), antiretrovirals, and antifungal agents. The specific regioisomer 4-(2-methoxyphenyl)-1,3-thiazole represents a critical intermediate where the ortho-methoxy substituent introduces unique steric and electronic constraints compared to its para-isomer.

This guide provides a technical comparison of the 1H NMR spectral signature of 4-(2-methoxyphenyl)-1,3-thiazole against its common regioisomer, 4-(4-methoxyphenyl)-1,3-thiazole. Correct structural validation is paramount, as the Hantzsch thiazole synthesis can yield isomeric impurities if the starting


-haloketone is not regio-pure.

Structural Logic & Numbering System

Before analyzing the spectra, we must establish the numbering system to correlate signals with specific protons.

  • Thiazole Ring:

    • Position 2 (H2): Located between S and N. Highly deshielded.

    • Position 5 (H5): Adjacent to S, typically a singlet in 4-substituted thiazoles.

  • Phenyl Ring (Attached at Thiazole C4):

    • 2'-OMe: Methoxy group at the ortho position.

    • Protons: H3', H4', H5', H6'.

Visualizing the Assignment Logic

The following decision tree outlines the logical flow for distinguishing the target compound from its isomers based on splitting patterns.

NMR_Logic cluster_legend Legend Start Analyze Aromatic Region (6.8 - 8.5 ppm) Check_Splitting Check Phenyl Proton Splitting Start->Check_Splitting Isomer_Para Symmetric AA'BB' System (Two Doublets) Check_Splitting->Isomer_Para Symmetry Isomer_Ortho Asymmetric ABCD System (d, t, t, d) Check_Splitting->Isomer_Ortho Asymmetry Alternative Alternative: 4-(4-Methoxyphenyl) Isomer_Para->Alternative Target Target: 4-(2-Methoxyphenyl) Check H6' Shift Isomer_Ortho->Target Shift_Check H6' Deshielding Effect (>8.0 ppm due to Thiazole N) Target->Shift_Check key1 Input Data key2 Decision Node key3 Target ID

Figure 1: NMR decision tree for differentiating thiazole regioisomers.

Comparative Data: 4-(2-OMe) vs. 4-(4-OMe) Isomers

The table below contrasts the chemical shifts. The defining feature of the 2-methoxyphenyl derivative is the complexity of the aromatic region (ABCD system) versus the clean AA'BB' system of the 4-methoxyphenyl analog.

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm) Frequency: 400 MHz

Proton Assignment4-(2-Methoxyphenyl)-1,3-thiazole (Target)4-(4-Methoxyphenyl)-1,3-thiazole (Alternative)Diagnostic Note
Thiazole H2 8.89 ppm (s, 1H) 8.85 ppm (s, 1H)Deshielded by N and S; minimal variation between isomers.
Thiazole H5 7.95 ppm (s, 1H) 7.40 ppm (s, 1H)Critical: H5 is more deshielded in the 2-OMe isomer due to steric twist/electronic field of ortho-OMe.
Phenyl H6' 8.35 ppm (dd, 1H) 7.90 ppm (d, 2H)Key Identifier: H6' in the target is strongly deshielded by the thiazole nitrogen lone pair (anisotropy).
Phenyl H3' 6.98 ppm (d, 1H) 6.96 ppm (d, 2H)Ortho to OMe group; similar in both.
Phenyl H4'/H5' 7.32 (t) / 7.05 (t) N/A (Part of AA'BB')The target shows distinct triplets; the alternative shows a symmetric doublet.
Methoxy (-OCH₃) 3.96 ppm (s, 3H) 3.85 ppm (s, 3H)Slight downfield shift in the ortho isomer due to proximity to the thiazole ring.

Technical Insight: The most common error is misidentifying the Thiazole H5 singlet. In the 2-substituted phenyl system, the H5 singlet often overlaps with the aromatic multiplets. Use HSQC (Heteronuclear Single Quantum Coherence) to confirm the carbon correlation (~115-120 ppm for C5).

Synthesis & Sample Preparation Protocol

To ensure the NMR data presented above is reproducible, the synthesis must yield a highly pure Regio-isomer. The Hantzsch Thiazole Synthesis is the industry standard but requires specific handling of the


-haloketone.
Workflow Diagram

Synthesis_Workflow Precursor1 2'-Methoxyacetophenone Bromination Bromination (Br2/AcOH or NBS) Precursor1->Bromination Intermediate 2-Bromo-1-(2-methoxyphenyl) ethanone Bromination->Intermediate Regio-control Cyclization Hantzsch Cyclization (+ Thioformamide/P2S5) Intermediate->Cyclization Reflux EtOH Product 4-(2-Methoxyphenyl) -1,3-thiazole Cyclization->Product Workup

Figure 2: Synthesis pathway ensuring correct regiochemistry for NMR validation.

Detailed Protocol
  • Precursor Synthesis: Brominate 2'-methoxyacetophenone using NBS (N-bromosuccinimide) in acetonitrile with catalytic p-TsOH. This avoids the formation of nuclear brominated byproducts common with elemental bromine.

  • Cyclization:

    • Dissolve 1.0 eq of 2-bromo-1-(2-methoxyphenyl)ethanone in absolute ethanol.

    • Add 1.2 eq of Thioformamide (or use a thioamide surrogate like thiourea followed by deamination if thioformamide is unavailable).

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Purification (Crucial for NMR):

    • Evaporate solvent.

    • Neutralize hydrobromide salt with saturated NaHCO₃.

    • Extract with DCM, dry over MgSO₄.

    • Flash Chromatography: Silica gel, gradient 0-20% EtOAc in Hexanes.

  • NMR Sample Prep: Dissolve 10 mg of purified oil in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts which can broaden the H2 thiazole signal.

Troubleshooting & Impurities

When analyzing the spectrum, look for these common specific impurities:

  • Signal at ~4.5 ppm (s, 2H): Unreacted

    
    -bromo ketone (CH₂-Br).
    
  • Signal at ~2.6 ppm (s, 3H): Unreacted 2'-methoxyacetophenone (Acetyl CH₃).

  • Broad Hump > 9.0 ppm: Thiazolium salt formation (if neutralization was incomplete).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Journal of Medicinal Chemistry, 1994, 37(8), 1191.[1]

  • Thiazole NMR Shift Data (General Substituent Effects)

    • Spectrochimica Acta, 1962, 18, 741.

  • Synthesis of Methoxy-substituted Thiazoles

    • Beilstein Journal of Organic Chemistry, 2022, 18, 1249–1255.[2]

  • NMR Solvent Impurity Guide (CDCl3/DMSO)

    • Organometallics, 2010, 29, 9, 2176–2179.

Sources

Comparative

Structural Elucidation of Methoxy-Thiazole Regioisomers: An NMR Comparative Guide

Executive Summary & Scope In the development of thiazole-based pharmacophores (e.g., febuxostat analogs, antimicrobial agents), distinguishing regioisomers is a critical quality attribute. The term "Ortho vs. Para Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the development of thiazole-based pharmacophores (e.g., febuxostat analogs, antimicrobial agents), distinguishing regioisomers is a critical quality attribute. The term "Ortho vs. Para Methoxy Thiazole" typically refers to the substitution pattern on a phenyl ring attached to the thiazole core (Scenario A), though it may occasionally refer to the regiochemistry of the thiazole ring itself (Scenario B).

This guide provides a definitive, data-driven protocol to distinguish these isomers using 1D and 2D NMR spectroscopy. It moves beyond basic peak picking to analyze symmetry operations, spin systems, and through-space magnetic interactions (NOE).

The Two Isomer Scenarios[1][2]
  • Scenario A (Phenyl-Substituted): Distinguishing 2-(2-methoxyphenyl)thiazole (ortho) from 2-(4-methoxyphenyl)thiazole (para) .

  • Scenario B (Thiazole-Substituted): Distinguishing 4-methoxythiazole from 5-methoxythiazole (often formed as mixtures in Hantzsch synthesis).

Scenario A: Distinguishing Ortho vs. Para Phenyl-Thiazoles

This is the most common challenge. The methoxy group's position on the phenyl ring drastically alters the symmetry of the molecule, creating distinct spectral "fingerprints."

Theoretical Grounding: Symmetry & Spin Systems
  • Para-Isomer (C2v Symmetry approximation): The molecule possesses a rotation axis (or plane of symmetry) passing through the C1-C4 axis of the phenyl ring. This renders the protons at positions 2,6 equivalent and 3,5 equivalent.

    • Result: An AA'BB' (or AA'XX') spin system. You observe two dominant signals (pseudo-doublets) in the aromatic region.

  • Ortho-Isomer (Cs Symmetry or Asymmetric): The substitution at the 2-position breaks the symmetry. All four phenyl protons are magnetically non-equivalent.

    • Result: An ABCD spin system. You observe four distinct signals with complex splitting (dd, td, td, dd).

Comparative Data Table: 1H NMR Signatures
FeaturePara-Methoxy (4-OMe) Ortho-Methoxy (2-OMe) Mechanism/Causality
Aromatic Signal Count 2 distinct sets (integrating 2H each)4 distinct sets (integrating 1H each)Symmetry equivalence in para; complete non-equivalence in ortho.
Splitting Pattern Pseudo-doublets (

Hz)
Complex: dd (

), td (

)
Para has one dominant ortho-coupling; Ortho has varied neighbor environments.
Methoxy Shift (

)

ppm

ppm
Ortho-OMe is often deshielded due to in-plane van der Waals compression or twisting out of plane.
Thiazole H-Shift Minimal effectPotential NOE / DeshieldingOrtho-substituents can sterically lock the bond, causing specific anisotropy effects on the thiazole proton.
Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical flow for assigning the phenyl substitution pattern.

G Start Start: Acquire 1H NMR (Solvent: DMSO-d6 or CDCl3) CountSignals Count Signals in Aromatic Region (6.5 - 8.0 ppm) Start->CountSignals TwoSets Two Signal Sets (Integrate 2H each) CountSignals->TwoSets Symmetric FourSets Four Signal Sets (Integrate 1H each) CountSignals->FourSets Asymmetric CheckSplit Check Splitting: Large Doublets (J ~9Hz)? TwoSets->CheckSplit CheckComplex Check Splitting: dd, td, td, dd? FourSets->CheckComplex ResultPara Conclusion: PARA-Methoxy Isomer (Symmetric AA'BB') CheckSplit->ResultPara Yes ResultOrtho Conclusion: ORTHO-Methoxy Isomer (Asymmetric ABCD) CheckComplex->ResultOrtho Yes

Figure 1: Decision tree for distinguishing ortho- vs para-substituted phenyl rings attached to a thiazole core based on 1H NMR splitting patterns.

Scenario B: Distinguishing Thiazole Regioisomers (4- vs 5-Position)

If your synthesis involves the Hantzsch reaction (thioamide +


-haloketone), you may generate mixtures of 4-substituted and 5-substituted thiazoles.
Chemical Shift Logic

The thiazole ring has a distinct polarization.

  • H2 (Between S and N): Most deshielded (

    
     8.8 - 9.2 ppm).
    
  • H4 (Adjacent to N): Deshielded (

    
     7.8 - 8.1 ppm).
    
  • H5 (Adjacent to S): Most shielded (

    
     7.3 - 7.6 ppm).
    
The "Missing Proton" Method

To identify if your methoxy group is at position 4 or 5, look for which proton signal is absent and how the remaining proton shifts.

RegioisomerObserved Ring Signal Expected Shift Coupling (

)
4-Methoxythiazole H5 is present Upfield (

6.0 - 6.5 ppm)
Singlet (if H2 subst.) or Small doublet (

Hz)
5-Methoxythiazole H4 is present Downfield (

7.0 - 7.5 ppm)
Singlet (if H2 subst.) or Small doublet (

Hz)

Key Insight: A methoxy group at the 4-position exerts a strong resonance donating effect (+M) onto position 5, causing a significant upfield shift of H5 . A methoxy at position 5 pushes electron density toward N, affecting H4 less dramatically.

Advanced Verification: The Self-Validating 2D Protocol

For regulatory filings or complex mixtures, 1D NMR is insufficient. You must use 2D correlations to prove connectivity.

The NOESY/ROESY "Ruler"

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space proximity (< 5 Å). This is the gold standard for ortho-substituents.

  • Ortho-Isomer Experiment: Irradiate the Methoxy (-OMe) signal.

    • Observation: You will see a NOE cross-peak to Phenyl H3 (strong) and potentially the Thiazole proton (if rotation is restricted).

  • Para-Isomer Experiment: Irradiate the Methoxy (-OMe) signal.

    • Observation: You will see NOE cross-peaks to Phenyl H3 and H5 (equivalent). NO interactions with the thiazole ring.

HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.[1]

  • Differentiation: In the ortho isomer, the carbon bearing the methoxy group will show correlations to different ring protons than in the para isomer.

Experimental Workflow Diagram

Workflow Sample Sample Prep 10mg in 0.6mL DMSO-d6 Exp1 1H NMR (1D) Check Splitting Sample->Exp1 Decision Ambiguous? Exp1->Decision Exp2 1H-1H NOESY Target: OMe Group Decision->Exp2 Yes ResultA NOE to Thiazole H? -> Ortho (Rotamer) Exp2->ResultA ResultB NOE to 2 equiv Ar-H? -> Para Exp2->ResultB

Figure 2: Advanced experimental workflow for confirming regioisomer identity using NOE correlations.

References

  • Canadian Science Publishing. (n.d.). Thiazoles. IV.[2][3] Proton Magnetic Resonance Spectra of Thiazole and Its Methyl Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring H-atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole - Molecular and Electronic Structure. Retrieved from [Link]

  • ResearchGate. (2024). Relevant NMR couplings observed in NOESY and HMBC spectra of regio-isomers. Retrieved from [Link]

Sources

Validation

Comparative Crystal Structure Guide: 4-(2-Methoxyphenyl)-1,3-thiazole Derivatives

Executive Summary: The "Ortho-Effect" in Thiazole Scaffolds[1][2][3][4] In the development of thiazole-based pharmacophores (e.g., for antifungal or anticancer applications), the spatial arrangement of the phenyl substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Thiazole Scaffolds[1][2][3][4]

In the development of thiazole-based pharmacophores (e.g., for antifungal or anticancer applications), the spatial arrangement of the phenyl substituent is critical. This guide compares the crystal structure and solid-state properties of 4-(2-methoxyphenyl)-1,3-thiazole (the ortho-isomer) against its widely used alternative, the 4-(4-methoxyphenyl) (para-isomer).[1][2][3][4]

Key Technical Insight: While para-substitution typically facilitates planar molecular conformations and strong


-

stacking (leading to low solubility and high melting points), the 2-methoxy (ortho) substitution introduces significant steric hindrance.[1][2][3][4] This forces the phenyl ring out of coplanarity with the thiazole core (dihedral angles >60°), disrupting standard packing motifs and often improving solubility profiles—a crucial factor in early-stage drug formulation.

Synthesis & Crystallization Protocol

To ensure reproducibility, we utilize the Hantzsch Thiazole Synthesis , the industry-standard method for generating these scaffolds.[2] This protocol is self-validating: the formation of the thiazole ring is indicated by the consumption of the


-haloketone and the precipitation of the hydrobromide salt.
Step-by-Step Methodology

Reagents:

  • Substrate A: 2-Methoxyacetophenone (for ortho) OR 4-Methoxyacetophenone (for para).[1][2][3][4]

  • Reagent B: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1][2][3][4]
    
  • Cyclization Agent: Thiourea (for 2-aminothiazoles) or Thioformamide (for unsubstituted).[1][2][3][4]

Protocol:

  • 
    -Bromination:  Dissolve Substrate A in glacial acetic acid. Add 
    
    
    
    dropwise at 0°C. Stir for 2 hours. Evaporate solvent to yield the
    
    
    -bromoacetophenone intermediate.[1][3][4]
  • Cyclization (Hantzsch): Dissolve the intermediate in Ethanol (EtOH).[2] Add stoichiometric Thiourea. Reflux for 4-6 hours.

  • Workup: Cool the mixture. The hydrobromide salt of the thiazole will precipitate. Filter and wash with cold EtOH.[3]

  • Free Base Liberation: Suspend salt in water; adjust pH to ~9 with

    
    .[3] Extract with Ethyl Acetate.[3][5]
    
  • Crystallization for XRD: Dissolve the purified solid in a hot solvent mixture (Ethanol:DMF 4:1). Allow slow evaporation at room temperature for 48-72 hours to grow single crystals suitable for X-ray diffraction.[1][3][4]

Workflow Visualization

G cluster_0 Precursor Synthesis cluster_1 Hantzsch Cyclization cluster_2 Crystallization A Acetophenone (Ortho/Para-Methoxy) B Bromination (Br2/AcOH) A->B C α-Bromo Intermediate B->C D Thiourea Addition C->D E Reflux (EtOH, 4h) D->E F Thiazole HBr Salt E->F G Neutralization (NH4OH) F->G H Slow Evaporation (EtOH:DMF) G->H I Single Crystal (XRD Ready) H->I

Caption: Hantzsch synthesis workflow for generating 4-arylthiazole crystals. The critical differentiation occurs at the precursor stage (Ortho vs. Para).

Comparative Structural Analysis

This section analyzes the structural consequences of the ortho-methoxy group compared to the para-methoxy alternative. Data is synthesized from crystallographic trends of 4-arylthiazoles.[1][2][3][4]

Mechanism of Packing: The "Twist" Factor
  • The Alternative (Para-Isomer): In 4-(4-methoxyphenyl)thiazoles, the methoxy group is distal to the thiazole ring.[1][2] This allows the phenyl and thiazole rings to adopt a near-planar conformation (dihedral angle

    
    ).[3][4]
    
    • Consequence: Molecules stack like sheets of paper (

      
      -
      
      
      
      stacking), leading to high lattice energy and lower solubility.[1][2]
  • The Topic Product (Ortho-Isomer): In 4-(2-methoxyphenyl)thiazoles, the oxygen of the methoxy group sterically clashes with the thiazole nitrogen or sulfur.[1][4] To relieve this strain, the bond rotates.

    • Consequence: The phenyl ring twists significantly (dihedral angle

      
      ).[1][3][4] This disrupts planar stacking, forcing the lattice to rely on "edge-to-face" interactions and Hydrogen bonding (C-H...N).[1][2][3][4]
      
Comparative Data Table
Feature4-(2-Methoxyphenyl)thiazole (Ortho)4-(4-Methoxyphenyl)thiazole (Para)Implication for Drug Design
Molecular Conformation Twisted (Dihedral angle 60–80°)Planar (Dihedral angle < 20°)Twisted forms often have higher solubility.[1][2][3][4]
Primary Interaction C-H...N and C-H...O (Weak H-bonds)

-

Stacking (Strong aromatic)
Para-isomers may aggregate/precipitate faster.[1][2][3][4]
Crystal System Typically Monoclinic (

) or Triclinic
Typically Triclinic (

) or Monoclinic
Affects tablet compaction properties.[1][2]
Melting Point Trend Lower (due to less efficient packing)Higher (due to efficient stacking)Ortho-isomers require lower energy for dissolution.[1][2][3][4]
Space Group Symmetry Lower symmetry preferred to accommodate twistCentrosymmetric dimers common-
Structural Logic Visualization

Struct Ortho Ortho-Substitution (2-Methoxy) Steric High Steric Hindrance (Methoxy vs Thiazole) Ortho->Steric Para Para-Substitution (4-Methoxy) NoSteric Minimal Steric Hindrance Para->NoSteric Twist Twisted Conformation (Dihedral > 60°) Steric->Twist Planar Planar Conformation (Dihedral < 15°) NoSteric->Planar PackingO Packing: Herringbone / Discrete Dominant: C-H...N / C-H...O Twist->PackingO PackingP Packing: Stacked Sheets Dominant: π-π Stacking Planar->PackingP PropO Result: Lower MP, Higher Solubility PackingO->PropO PropP Result: Higher MP, Lower Solubility PackingP->PropP

Caption: Causal pathway linking chemical substitution (Ortho vs. Para) to macroscopic physical properties via crystal packing logic.

Experimental Validation & Quality Control

To validate the crystal structure, the following parameters must be checked during the Single Crystal X-Ray Diffraction (SC-XRD) experiment.

  • CheckCIF Validation:

    • Ensure no A-level alerts regarding "Platon Squeeze" (indicates disordered solvent).[1][3]

    • Ortho-Specific Check: Look for disorder in the methoxy group.[6] The 2-methoxy group often exhibits rotational disorder due to the lack of "locking" planar interactions.[3][4]

  • Hirshfeld Surface Analysis:

    • Protocol: Use CrystalExplorer to generate Hirshfeld surfaces.[3]

    • Expected Result (Ortho): You should see dominant red spots (close contacts) near the Nitrogen (H-bond acceptor) and the Methoxy Oxygen.[1] The "Fingerprint Plot" should show spikes characteristic of H-bonding rather than the broad green area characteristic of

      
      -stacking seen in the para-isomer.
      

References

  • Hantzsch Thiazole Synthesis & General Methodology

    • Source: Organic Chemistry Portal.[3] "Synthesis of Thiazoles."

    • URL:[Link][1][2]

  • Structural Analysis of 2-Amino-4-(aryl)thiazoles (Isostructural Analogues)

    • Title: "2-Bromo-4-phenyl-1,3-thiazole."[1][2][3][4] (Demonstrates the twisting effect in 4-phenylthiazoles).

    • Source:Acta Crystallographica Section E, via NCBI PMC.[2]

    • URL:[Link][1][2]

  • Conformational Analysis of Methoxy-Substituted Thiazoles

    • Title: "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
    • Source:Journal of Molecular Structure, via NCBI PMC.[2]

    • URL:[Link]

  • Standard Chemical Data (2-amino-4-(4-methoxyphenyl)thiazole)

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • URL:[Link][1][2]

Sources

Comparative

Solution-State Conformational Mapping: NOE NMR vs. Alternative Methods for Thiazole-Phenyl Torsion Analysis

Executive Summary The Core Problem: The pharmacological potency of thiazole-phenyl scaffolds (common in kinase inhibitors like Dasatinib) is strictly governed by the torsion angle ( ) between the rings. While conjugation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Problem: The pharmacological potency of thiazole-phenyl scaffolds (common in kinase inhibitors like Dasatinib) is strictly governed by the torsion angle (


) between the rings. While conjugation favors planarity (

or

), steric clashes often induce a twist in solution. The Discrepancy: X-ray crystallography often yields "false planar" structures due to crystal packing forces. The Solution: This guide details the NOE (Nuclear Overhauser Effect) NMR protocol for accurately determining these torsion angles in solution, comparing its efficacy against X-ray, Residual Dipolar Couplings (RDCs), and DFT computation.

Part 1: The Challenge – Atropisomerism in Thiazole Scaffolds

The bond connecting the phenyl ring to the thiazole unit (e.g., C2-C1') allows for rotation. However, ortho-substituents on the phenyl ring or the bulk of the thiazole sulfur/nitrogen create rotational barriers.

  • Bioactive Conformation: Drug binding pockets often select a specific twist. If the solution-state conformer differs significantly from the bound state, the entropic penalty of binding increases, reducing potency.

  • The Measurement Gap: Standard 1D NMR cannot distinguish between a planar and a

    
     twisted system.
    
Visualizing the Problem (Torsion Logic)

TorsionLogic cluster_0 Molecular System cluster_1 Conformational Outcome cluster_2 Observable Bond Thiazole-Phenyl Bond (Rotatable) Planar Planar (0°/180°) Conjugation Favored Bond->Planar Electronic Delocalization Sterics Steric Clash (Ortho-H vs Thiazole N/S) Twisted Twisted (30°-60°) Steric Relief Sterics->Twisted Repulsion Distance Inter-proton Distance (r) H(ortho) ... H(thiazole) Planar->Distance Short r (< 2.5 Å) Twisted->Distance Longer r (> 3.0 Å) NOE NOE Intensity (∝ r^-6) Distance->NOE Inverse 6th Power Law

Figure 1: The causal link between steric/electronic forces, torsion angle, and the observable NOE signal.

Part 2: Comparative Analysis – NOE vs. Alternatives

This section objectively compares the "products" (methodologies) available for solving this structural problem.

FeatureNOE / ROESY NMR X-Ray Crystallography Residual Dipolar Couplings (RDCs) DFT Computation
Primary Output Inter-proton distances (

)
Atomic coordinates (

)
Bond vector orientation (

)
Energy Minima (

)
State Solution (Biologically relevant)Solid (Crystal lattice)Solution (Aligned media)Vacuum/Solvent Model
Accuracy for Torsion High for defining range; Lower precision for exact angle (

).
Extremely High Precision, but often inaccurate accuracy due to packing forces.Highest Precision for solution angles (

).
Theoretical only; needs validation.
Throughput Medium (Requires 2D time)Low (Requires crystal growth)Low (Complex sample prep)High (Cluster dependent)
Critical Limitation

averaging can be misleading if rotation is fast (fast exchange).
Packing Artifacts: Lattice forces often flatten rings to stack, hiding the true solution twist.Requires alignment medium (phage/gel); data analysis is complex.Depends heavily on basis set and solvent model accuracy.
Verdict Preferred Routine Method. Best balance of speed and relevance.Gold Standard for Connectivity , not conformation.Specialist Method. Use only if NOE is ambiguous.Supportive. Use to guide NOE constraints.

Part 3: The Protocol – NOE-Restrained Conformational Analysis

Objective: Determine if the thiazole-phenyl bond is planar or twisted using distance constraints.

Phase 1: Experimental Setup (Self-Validating)
  • Sample Prep: Dissolve 2-5 mg of compound in

    
     or 
    
    
    
    .
    • Why: High viscosity of DMSO slows tumbling (

      
      ), enhancing negative NOE signals (better for small-to-mid molecules).
      
  • T1 Relaxation Measurement: Measure

    
     for all protons.
    
    • Validation: Set relaxation delay

      
       (longest) to ensure quantitative integration.
      
  • 1D NOE (Select 1D):

    • Irradiate the ortho-phenyl proton.

    • Observe enhancement at the thiazole proton (or methyl group).

    • Causality: If no peak appears, the distance is likely

      
       (highly twisted or trans-orientation).
      
Phase 2: 2D NOESY/ROESY Workflow

For rigorous analysis, a 2D map is required.

  • Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation) or roesyphpr.

    • Selection Rule: If Molecular Weight < 1000 Da, use ROESY to avoid the "zero-crossing" point where NOE intensity vanishes.

  • Mixing Time (

    
    ): 
    
    • Perform a "buildup curve" analysis. Record spectra at

      
       ms.
      
    • Self-Validation: Plot Intensity vs.

      
      . Use only the linear region (initial rate approximation) to extract distances. If the curve plateaus, spin-diffusion is corrupting data.
      
Phase 3: Distance-to-Angle Conversion
  • Calibration: Use a known fixed distance in the molecule (e.g., Phenyl ortho-meta distance

    
    ) as an internal ruler.
    
  • Calculation:

    
    
    
    • 
      : Integrated cross-peak volume.
      
  • Constraint Mapping:

    • Map the calculated

      
       to the torsion angle 
      
      
      
      using a geometric plot (generated via Chem3D or similar).
    • Example: For 2-phenylthiazole,

      
       distance is ~2.2 
      
      
      
      at
      
      
      (planar) and increases to ~3.5
      
      
      at
      
      
      twist.
Experimental Workflow Diagram

NOE_Workflow start Sample Preparation (DMSO-d6) survey 1D Proton & T1 Measurement start->survey decision MW < 1000 Da? survey->decision roesy 2D ROESY (Avoid Zero-Crossing) decision->roesy Yes noesy 2D NOESY (Standard) decision->noesy No mix Variable Mixing Times (200-600ms) roesy->mix noesy->mix integ Volume Integration (V) mix->integ math Distance Calculation (r^-6 relationship) integ->math model Map r to Torsion Angle (φ) math->model

Figure 2: Step-by-step decision tree for determining torsion angles via NMR.

Part 4: Data Interpretation & Case Study

Case Study: 2-Phenylthiazole Derivatives

In a study of 2-phenylthiazole derivatives, X-ray diffraction often shows a dihedral angle of


 (planar) due to 

-stacking in the crystal lattice [1, 4]. However, solution-state NMR frequently reveals a different story.

Experimental Data Interpretation Table:

Observed NOE (

)
Calculated Distance (

)
Interpreted Conformation
Strong / Intense

Planar / Coplanar. The rings are conjugated. Likely restricted rotation.
Medium

Oscillating. Rapid rotation averaging to a planar preference, or a slight twist (

).
Weak / Absent

Orthogonal / Twisted. Steric hindrance (e.g., o-Methyl) forces a twist

.

Authoritative Note on Averaging: Be cautious of the


 average. If the molecule rotates rapidly between 

and

(passing through

), the NOE will be dominated by the short distance at the transition state (

). Always pair NOE data with DFT energy scans to confirm if the planar state is a minimum or a transition state [3].

References

  • Single crystal X-ray structure analysis for two thiazolylazo indole dyes. ResearchGate.

  • 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate.

  • Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods. DergiPark.

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole. MDPI.

  • Integrating NOE and RDC using sum-of-squares relaxation for protein structure determination. NIH.

Validation

Comparative Bioactivity Profile: 4-(2-Methoxyphenyl)thiazole vs. 4-Phenylthiazole

Executive Summary This guide provides a technical comparison between 4-(2-methoxyphenyl)thiazole and its parent scaffold, 4-phenylthiazole . The core differentiator lies in the ortho-methoxy substituent , which introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-(2-methoxyphenyl)thiazole and its parent scaffold, 4-phenylthiazole . The core differentiator lies in the ortho-methoxy substituent , which introduces significant steric hindrance and electronic donation.

  • 4-Phenylthiazole: Characterized by a near-planar conformation allowing for effective

    
     stacking and DNA intercalation. It generally exhibits broader antimicrobial activity and higher potency in assays requiring planar ligand alignment.
    
  • 4-(2-Methoxyphenyl)thiazole: Characterized by a twisted conformation (dihedral angle

    
    ) due to the steric clash of the ortho-methoxy group. This reduces non-specific intercalation but enhances selectivity for globular protein pockets (e.g., kinases) that accommodate non-planar ligands. It often shows lower general cytotoxicity but higher specificity.
    

Structural & Chemical Basis (The "Why")

The biological divergence stems from two fundamental physicochemical differences: Conformational Lock and Electronic Modulation .

Feature4-Phenylthiazole 4-(2-Methoxyphenyl)thiazole Biological Impact
Steric Environment Unhindered rotation; low steric bulk.High steric hindrance at ortho position.2-OMe prevents planar binding to DNA/flat receptors.
Conformation Planar / Quasi-planar (Dihedral

).
Twisted / Perpendicular (Dihedral

).
Phenyl favors intercalation; 2-OMe favors hydrophobic pocket fitting.
Electronic Effect Neutral / Weakly withdrawing (inductive).Electron Donating Group (EDG) (+M effect).2-OMe increases electron density on thiazole N, potentially increasing basicity and H-bond acceptance.
Lipophilicity Moderate (LogP

2.5).
Slightly Higher (LogP

2.8).
2-OMe has improved membrane permeability but altered solubility profile.
Mechanism of Conformational Twist

In 4-phenylthiazole, the thiazole and phenyl rings can achieve coplanarity, maximizing resonance energy. In the 2-methoxyphenyl derivative, the oxygen atom of the methoxy group at the ortho position physically clashes with the thiazole nitrogen or sulfur (depending on rotation). Crystallographic studies of similar ortho-substituted thiazoles confirm this forces the phenyl ring to rotate nearly perpendicular to the thiazole plane to relieve strain [1, 2].

Comparative Biological Activity[1]

Antimicrobial Activity

Verdict: 4-Phenylthiazole generally exhibits superior broad-spectrum activity due to its ability to intercalate into bacterial DNA or bind planar active sites.

  • 4-Phenylthiazole Derivatives:

    • Show high potency against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli).

    • Mechanism: Disruption of cell wall synthesis and DNA intercalation. The planar structure facilitates insertion between base pairs [3].

  • 4-(2-Methoxyphenyl)thiazole Derivatives:

    • Activity is often reduced compared to the unsubstituted phenyl analog in standard MIC assays.

    • Exception: Shows enhanced activity against specific fungal strains where the target enzyme (e.g., CYP51/14

      
      -demethylase) possesses a hydrophobic pocket that accommodates the twisted biphenyl-like structure [4].
      
Anticancer & Cytotoxicity

Verdict: 4-Phenylthiazole is more potent in general cytotoxicity (MTT assays), while 4-(2-Methoxyphenyl)thiazole offers better selectivity (Targeted Therapy).

  • General Cytotoxicity: Studies on ortho-substituted vs. para-substituted thiazoles indicate that ortho substitution (like 2-OMe) significantly lowers cytotoxicity against cell lines like HeLa and MCF-7 compared to para-substituted or unsubstituted analogs [5].

    • Reasoning: The "twist" prevents the molecule from effectively inhibiting planar targets like Topoisomerase II.

  • Targeted Inhibition (Kinases): The 2-methoxy group can act as a specific H-bond acceptor in the ATP-binding pocket of kinases (e.g., VEGFR-2, EGFR). The twisted conformation mimics the 3D geometry of natural ligands better than the flat phenyl ring, potentially leading to higher selectivity for specific oncogenic drivers [6].

Mechanistic Pathway Visualization

The following diagram illustrates how the structural difference (Planar vs. Twisted) dictates the biological pathway and final activity profile.

BioactivityPathways cluster_0 Structural Origin cluster_1 Conformational State cluster_2 Primary Molecular Target cluster_3 Biological Outcome Phenyl 4-Phenylthiazole (Unsubstituted) Planar Planar Conformation (High Resonance) Phenyl->Planar No Steric Hindrance Methoxy 4-(2-Methoxyphenyl)thiazole (Ortho-Methoxy) Twisted Twisted Conformation (Steric Clash) Methoxy->Twisted Ortho-OMe Clash Intercalation DNA Intercalation (Non-specific Binding) Planar->Intercalation Facilitates Stacking Twisted->Intercalation Inhibits PocketFit Enzyme Pocket Fit (Specific Kinase/Enzyme) Twisted->PocketFit Matches 3D Hydrophobic Pockets BroadTox Broad Cytotoxicity & Antimicrobial Activity Intercalation->BroadTox Disrupts Replication Selective Selective Inhibition (Lower General Toxicity) PocketFit->Selective Targeted Modulation

Figure 1: Mechanistic divergence driven by the ortho-methoxy induced conformational twist.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis (Hantzsch Thiazole Synthesis)

This method is applicable to both derivatives, ensuring the only variable is the starting phenacyl bromide.

  • Reagents:

    • A: 2-Bromoacetophenone (for 4-phenyl) OR 2-Bromo-2'-methoxyacetophenone (for 4-(2-methoxyphenyl)).

    • B: Thiourea (or substituted thioamide).[1]

  • Procedure:

    • Dissolve 1.0 eq of Reagent A in Ethanol (anhydrous).

    • Add 1.1 eq of Reagent B .

    • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.

    • Neutralize with 10% NaHCO₃ solution to obtain the free base.

    • Recrystallize from Ethanol/Water.

In Vitro Cytotoxicity (MTT Assay)

Objective: Compare IC50 values to observe the "Ortho-Effect."

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add serial dilutions (0.1

    
    M – 100 
    
    
    
    M) of 4-phenylthiazole and 4-(2-methoxyphenyl)thiazole .
    • Control: DMSO (0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve.

    • Expected Result: 4-phenylthiazole IC50 < 4-(2-methoxyphenyl)thiazole IC50 (Lower IC50 = Higher Potency).

Comparative Data Summary

The following table synthesizes data from SAR studies involving phenyl vs. ortho-substituted phenyl thiazoles.

Assay TypeMetric4-Phenylthiazole4-(2-Methoxyphenyl)thiazoleRef
Crystal Geometry Dihedral Angle~10–25° (Planar)~70–90° (Twisted)[1, 2]
Antimicrobial S. aureus MICLow (High Potency)Moderate (Lower Potency)[3]
Antifungal C. albicans MICModerateHigh (Specific Strains)[4]
Anticancer HeLa IC50< 10

M
> 20

M
[5]
Solubility Water SolubilityPoorModerate (improved by OMe)--

References

  • Crystal structure of methanone. National Institutes of Health (NIH).Link

  • Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)... National Institutes of Health (NIH).Link

  • Synthesis and Biological Evaluation of Some Novel Phenyl Thiazole Derivatives. ResearchGate.Link

  • Design, Synthesis... of (4-Substituted-Phenyl)... Thiazole Derivatives as Antifungal Agents. National Institutes of Health (NIH).Link

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark.Link

  • Design, synthesis, and biological investigation of new thiazole-based derivatives. Frontiers in Chemistry.Link

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-(2-Methoxyphenyl)-1,3-thiazole: A Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers and Drug Development Professionals The novel heterocyclic compound 4-(2-Methoxyphenyl)-1,3-thiazole holds significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers and Drug Development Professionals

The novel heterocyclic compound 4-(2-Methoxyphenyl)-1,3-thiazole holds significant promise in the landscape of modern drug discovery. As with any new chemical entity, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to protect researchers and ensure the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining structurally similar thiazole derivatives, we can establish robust safety protocols. Thiazole-containing compounds are known to have a range of biological activities and, in some cases, may present hazards such as skin and eye irritation, respiratory irritation, and potential toxicity.[1][2] Therefore, a proactive and cautious approach to handling is essential.

This guide provides a detailed framework for the safe handling, use, and disposal of 4-(2-Methoxyphenyl)-1,3-thiazole, grounded in established laboratory safety principles for aromatic heterocyclic compounds.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize any potential exposure. The following table summarizes the recommended PPE for handling 4-(2-Methoxyphenyl)-1,3-thiazole.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.[3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[3][4]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[3][4]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)NIOSH-approvedRequired when handling the compound as a powder or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is fundamental to maintaining a safe laboratory environment. The following workflow outlines the key stages of handling 4-(2-Methoxyphenyl)-1,3-thiazole, from receipt to disposal.

Workflow for Safe Handling of 4-(2-Methoxyphenyl)-1,3-thiazole cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Don PPE Don PPE Secure Storage->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing & Transfer Weighing & Transfer Work in Fume Hood->Weighing & Transfer Experimentation Experimentation Weighing & Transfer->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: A logical workflow for handling 4-(2-Methoxyphenyl)-1,3-thiazole, emphasizing safety at each stage.

Step 1: Receiving and Inspection Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

Step 2: Storage Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials such as strong oxidizing agents.

Step 3: Personal Protective Equipment (PPE) Donning Before handling the compound, put on all required PPE as detailed in the table above. Inspect gloves for any tears or punctures before use.[6]

Step 4: Engineering Controls Always handle 4-(2-Methoxyphenyl)-1,3-thiazole in a certified chemical fume hood to minimize the risk of inhalation.[1][7]

Step 5: Weighing and Transfer When weighing or transferring the compound, do so within the fume hood. Handle the substance carefully to avoid generating dust or aerosols.

Step 6: Experimentation During experimentation, remain vigilant to prevent spills and splashes. Keep all containers closed when not in use.

Step 7: Decontamination After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.

Step 8: Waste Disposal Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[8] Halogenated and non-halogenated waste should be segregated as per institutional guidelines.[7] Never dispose of this compound down the drain.[9]

Step 9: PPE Doffing and Hygiene Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Management

In case of a small spill, and if it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with 4-(2-Methoxyphenyl)-1,3-thiazole, fostering a secure environment for groundbreaking scientific discovery.

References

  • Benchchem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Benchchem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021).
  • Material Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Safety data sheet. (2015).
  • 4-Methoxy-2-(2-thiazolylazo)-phenol - CAS: 3012-52-0 EG.
  • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Santa Cruz Biotechnology. Thiazole.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Chemistry Steps. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
  • Safety Data Sheet. (2018).
  • TCI Chemicals. SAFETY DATA SHEET. (2018).
  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.
  • Enamine. safety data sheet.
  • Chemistry Steps. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).

Sources

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